molecular formula C8H9ClN2O2 B1386984 5-Nitroisoindoline hydrochloride CAS No. 400727-69-7

5-Nitroisoindoline hydrochloride

Cat. No.: B1386984
CAS No.: 400727-69-7
M. Wt: 200.62 g/mol
InChI Key: ZUBXSPGLHKLBCF-UHFFFAOYSA-N
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Description

5-Nitroisoindoline hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;/h1-3,9H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBXSPGLHKLBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657852
Record name 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400727-69-7
Record name 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
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Record name 5-nitro-2,3-dihydro-1H-isoindole hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 5-nitroisoindoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a multi-step process, beginning with a common starting material and proceeding through nitration and reduction steps, culminating in the formation of the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group at the 5-position provides a versatile handle for further chemical modifications, making 5-nitroisoindoline a valuable building block for creating libraries of compounds for drug discovery. Its hydrochloride salt form often improves stability and solubility, crucial properties for pharmaceutical development. This guide will detail a reliable and reproducible pathway for the synthesis of this important intermediate.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from phthalimide:

  • Nitration of Phthalimide: Introduction of a nitro group onto the phthalimide backbone to yield 5-nitrophthalimide (also known as 5-nitroisoindoline-1,3-dione).

  • Reduction of 5-Nitrophthalimide: Conversion of the dione functionality to the corresponding isoindoline.

  • Formation of the Hydrochloride Salt: Conversion of the basic 5-nitroisoindoline to its more stable hydrochloride salt.

This pathway is illustrated in the workflow diagram below.

Synthesis_Pathway Phthalimide Phthalimide Nitration Step 1: Nitration (HNO₃/H₂SO₄) Phthalimide->Nitration 5-Nitrophthalimide 5-Nitrophthalimide (5-Nitroisoindoline-1,3-dione) Nitration->5-Nitrophthalimide Reduction Step 2: Reduction (e.g., Catalytic Hydrogenation) 5-Nitrophthalimide->Reduction 5-Nitroisoindoline 5-Nitroisoindoline Reduction->5-Nitroisoindoline Salt_Formation Step 3: Salt Formation (HCl) 5-Nitroisoindoline->Salt_Formation 5-Nitroisoindoline_HCl 5-Nitroisoindoline Hydrochloride Salt_Formation->5-Nitroisoindoline_HCl Reduction_Mechanism cluster_0 5-Nitrophthalimide cluster_1 Reduction cluster_2 5-Nitroisoindoline Start O=C(C1=CC=C(C=C1C2=O)N2)[N+](=O)[O-] Catalyst H₂, Pd/C Start->Catalyst Imide Carbonyl Reduction End C1C(N(CC1)C2=CC=C(C=C2)[N+](=O)[O-]) Catalyst->End

5-Nitroisoindoline hydrochloride CAS number 400727-69-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitroisoindoline Hydrochloride (CAS: 400727-69-7) for Advanced Drug Discovery

Introduction

The isoindoline scaffold is a privileged heterocyclic framework, serving as the core of numerous commercial drugs and bioactive compounds.[1][2] Its rigid, bicyclic structure provides a valuable template for designing molecules that can effectively interact with a range of biological targets. Within this class of compounds, this compound (CAS: 400727-69-7) emerges as a critical building block for medicinal chemists and drug development professionals. The presence of the nitro group at the 5-position offers a versatile chemical handle for further functionalization, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical applications, analytical validation, and safe handling procedures.

Physicochemical Properties and Specifications

This compound is typically supplied as an off-white to gray solid powder.[3] Understanding its core properties is the first step in its effective utilization in any research or development workflow.

PropertyValueSource(s)
CAS Number 400727-69-7[3][4][5][6]
Molecular Formula C₈H₉ClN₂O₂[3][6][7][8]
Molecular Weight 200.62 g/mol [3][6][8]
Appearance Off-white to gray solid[3]
Purity Typically >97%[4][5]
Synonyms 5-Nitro-isoindoline HCl, 5-nitro-2,3-dihydro-1H-isoindole hydrochloride[6]
Storage Conditions 2-8°C, store in a dry, well-ventilated place[3][9]
Stability Stable under recommended storage conditions; noted to be hygroscopic[9]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and reaction byproducts. A plausible and common synthetic route involves the direct nitration of isoindoline, followed by conversion to its hydrochloride salt.

Proposed Synthetic Workflow

The process begins with the electrophilic aromatic substitution (nitration) of the isoindoline core, followed by protonation to form the stable hydrochloride salt, which aids in purification and improves handling characteristics.

Synthetic Workflow for this compound cluster_synthesis Synthetic Pathway Isoindoline Isoindoline (Starting Material) Nitration Nitration (HNO₃ / H₂SO₄) Isoindoline->Nitration FreeBase 5-Nitroisoindoline (Free Base) Nitration->FreeBase SaltFormation Salt Formation (HCl in Ether) FreeBase->SaltFormation Product This compound (Final Product) SaltFormation->Product

Caption: Synthetic workflow from isoindoline to this compound.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound from isoindoline.

Materials:

  • Isoindoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid solution (2M in Diethyl Ether)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add isoindoline to the cooled sulfuric acid while stirring. The temperature should be maintained below 10°C. Causality: This exothermic dissolution must be controlled to prevent unwanted side reactions.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the isoindoline solution from the dropping funnel. The reaction temperature must be strictly maintained between 0-5°C to ensure regioselectivity and prevent over-nitration.

  • Quenching: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, pour the reaction mixture slowly over crushed ice. Causality: Quenching on ice precipitates the product and neutralizes the strong acid.

  • Neutralization & Extraction: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude 5-nitroisoindoline free base will precipitate. Extract the aqueous slurry multiple times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 5-nitroisoindoline free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of DCM or another suitable solvent. Slowly add a 2M solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Medicinal Chemistry & Drug Development

The primary value of this compound lies in its utility as a versatile pharmaceutical intermediate.[3][7] The nitro group can be readily reduced to an amine, which can then be derivatized, or it can be used in nucleophilic aromatic substitution reactions.

Key Synthetic Applications
  • Precursor for Apolipoprotein B (ApoB) Secretion Inhibitors: 5-Nitroisoindoline is a documented reagent in the synthesis of biphenylcarboxamidoisoindoline derivatives.[3] These compounds have been investigated for their ability to inhibit the secretion of ApoB, a key component of low-density lipoprotein (LDL), making them potential therapeutic agents for treating hyperlipidemia and related cardiovascular diseases.

  • Scaffold for Antipsychotic Agents: The compound is also used in the synthesis of novel benzenesulfonamides.[3] The isoindoline core serves as a rigid scaffold to orient the benzenesulfonamide moiety for potential interaction with dopamine or serotonin receptors, which are common targets for antipsychotic medications.

Application Pathways cluster_path1 Pathway 1: Cardiovascular Drug Discovery cluster_path2 Pathway 2: CNS Drug Discovery Start 5-Nitroisoindoline HCl (CAS 400727-69-7) Reaction1 1. Reduction of Nitro Group 2. Amide Coupling Start->Reaction1 Reaction2 1. Reduction of Nitro Group 2. Sulfonamide Formation Start->Reaction2 Class1 Biphenylcarboxamido- isoindoline Derivatives Reaction1->Class1 Target1 Target: Apolipoprotein B Class1->Target1 Indication1 Indication: Hyperlipidemia Target1->Indication1 Class2 Benzenesulfonamide Derivatives Reaction2->Class2 Target2 Target: Dopamine/Serotonin Receptors Class2->Target2 Indication2 Indication: Psychosis Target2->Indication2

Caption: Application pathways of this compound in drug discovery.

Quality Control & Analytical Procedures

Ensuring the purity and identity of starting materials is paramount in drug development. High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation are standard QC methods.[10]

Protocol: HPLC-UV Analysis for Purity Assessment

Objective: To determine the purity of a this compound sample.

Instrumentation & Parameters:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. Self-Validation: A sharp, symmetrical main peak is expected. The presence of significant secondary peaks would indicate impurities requiring further characterization.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[11]

Safety AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat.[9][11]
Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation.[11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
First Aid (Skin) Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[9][11]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[9]
Storage Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[3][9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9][11]

Causality: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. Storing it in a tightly sealed container in a dry environment is critical to maintain its integrity and prevent degradation.[9]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics. Its well-defined structure, coupled with the versatile reactivity of the nitro group, provides a reliable starting point for the synthesis of complex molecules targeting a wide array of diseases, from cardiovascular disorders to central nervous system conditions.[3] For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is fundamental to leveraging its full potential in building the next generation of medicines.

References

5-Nitroisoindoline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Nitroisoindoline hydrochloride, a key chemical intermediate in contemporary organic synthesis and drug discovery. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the historical context of isoindoline discovery, a plausible synthetic pathway for this compound, its physicochemical properties, and its established and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical foundation and practical insights into the utility of this important molecule.

Introduction: The Isoindoline Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of active pharmaceutical ingredients (APIs).[1] Among these, the isoindoline core, a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, holds a significant position.[1][2] Derivatives of isoindoline exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antitumor, and antipsychotic properties.[1] The structural rigidity and synthetic tractability of the isoindoline scaffold make it an attractive starting point for the design of novel therapeutic agents.

The strategic placement of functional groups on the isoindoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The nitro group, in particular, is a versatile functional group in medicinal chemistry. It can act as a key pharmacophore or serve as a synthetic handle for further chemical modifications, such as reduction to an amino group, which opens avenues for a wide array of subsequent chemical transformations.

Discovery and Historical Context

While a singular discovery paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader exploration of isoindoline chemistry. The isoindoline structure itself has been known for over a century and has been the subject of extensive synthetic investigation.[3] Early methods for isoindoline synthesis included the reduction of phthalimide and the cyclization of α,α'-dihalo-o-xylenes.[4]

The introduction of a nitro group at the 5-position of the isoindoline ring is a logical step in the functionalization of this scaffold for medicinal chemistry applications. Nitro-aromatic compounds are common intermediates, allowing for the subsequent introduction of an amino group, which is a key feature in many bioactive molecules. The development of synthetic routes to nitro-substituted isoindolines likely arose from the need for versatile building blocks in the synthesis of more complex molecules, including potential drug candidates. The hydrochloride salt form offers improved stability and solubility, which are advantageous for both storage and use in subsequent synthetic steps.

Synthesis of this compound: A Plausible Pathway

A definitive, published, step-by-step synthesis of this compound is not widely available. However, based on established principles of organic chemistry and known transformations of related compounds, a plausible and logical synthetic route can be proposed. This pathway begins with a common starting material, 4-nitrophthalic acid, and proceeds through the formation of the corresponding dione, followed by reduction and salt formation.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a three-step process:

  • Imide Formation: Conversion of 4-nitrophthalic acid to 5-nitroisoindoline-1,3-dione.

  • Reduction: Reduction of the dione to form 5-nitroisoindoline.

  • Salt Formation: Conversion of 5-nitroisoindoline to its hydrochloride salt.

Synthesis_Workflow Start 4-Nitrophthalic Acid Step1 Step 1: Imide Formation (e.g., with Urea or Ammonia) Start->Step1 Intermediate1 5-Nitroisoindoline-1,3-dione Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Zn/HCl or Catalytic Hydrogenation) Intermediate1->Step2 Intermediate2 5-Nitroisoindoline Step2->Intermediate2 Step3 Step 3: Salt Formation (HCl in organic solvent) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on known organic transformations. Researchers should perform their own optimizations and safety assessments.

Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione from 4-Nitrophthalic Acid

  • Rationale: The conversion of a phthalic acid to a phthalimide is a standard condensation reaction. Using a reagent like urea or passing ammonia gas through a heated mixture of the acid are common methods.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-nitrophthalic acid (1 equivalent) and urea (2-3 equivalents).

    • Heat the mixture to 150-180 °C with stirring. The reaction progress can be monitored by the evolution of gas (CO2 and NH3) and by thin-layer chromatography (TLC).

    • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Recrystallize the solid residue from a suitable solvent (e.g., glacial acetic acid or ethanol) to yield pure 5-nitroisoindoline-1,3-dione.

Step 2: Reduction of 5-Nitroisoindoline-1,3-dione to 5-Nitroisoindoline

  • Rationale: The reduction of a phthalimide to an isoindoline can be achieved using various reducing agents. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or catalytic hydrogenation.

  • Procedure (using Zinc dust and HCl):

    • Suspend 5-nitroisoindoline-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

    • Add activated zinc dust (excess, e.g., 4-6 equivalents) to the suspension.

    • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and filter to remove excess zinc.

    • Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-nitroisoindoline.

Step 3: Formation of this compound

  • Rationale: The formation of a hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. Using HCl in an organic solvent allows for the precipitation of the salt.

  • Procedure:

    • Dissolve the crude 5-nitroisoindoline from Step 2 in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature. Its properties are crucial for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 400727-69-7[5][6]
Molecular Formula C₈H₉ClN₂O₂[5][6]
Molecular Weight 200.62 g/mol [5]
Appearance White to off-white powder[5]
Storage 2-8°C, keep in a dry and cool condition[5]

Characterization of this compound would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing the characteristic peaks for the aromatic and aliphatic protons and carbons of the isoindoline core.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H bond of the secondary amine, the aromatic C-H bonds, and the nitro group (N-O stretching).

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, confirming the empirical formula.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis, particularly in the field of drug discovery.[6] Its utility stems from the presence of two key reactive sites: the secondary amine of the isoindoline ring and the nitro group on the benzene ring.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a building block for more complex molecules with potential therapeutic value.

  • Derivatization of the Isoindoline Nitrogen: The secondary amine can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. This allows for the introduction of various side chains and pharmacophores to explore structure-activity relationships (SAR).

  • Modification via the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified. For example, the resulting 5-aminoisoindoline can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring. The amino group can also be acylated or used in the formation of ureas, thioureas, and sulfonamides.

A notable example of a drug class built upon a substituted isoindoline core is the immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, which feature a modified isoindoline-1-one structure.[2] While not a direct precursor, the synthesis of analogs of these drugs could potentially involve intermediates derived from 5-nitroisoindoline.

Applications cluster_products Potential Products Core 5-Nitroisoindoline Hydrochloride N_Func N-Functionalization (Alkylation, Acylation, etc.) Core->N_Func Yields diverse N-substituted isoindolines Nitro_Red Nitro Group Reduction to Amino Group Core->Nitro_Red Forms 5-aminoisoindoline intermediate APIs Novel API Candidates N_Func->APIs Probes Chemical Probes N_Func->Probes Materials Functional Materials N_Func->Materials Amino_Func Amino Group Functionalization Nitro_Red->Amino_Func Enables further derivatization (e.g., Sandmeyer reactions, acylation) Amino_Func->APIs Amino_Func->Probes Amino_Func->Materials

Caption: Applications of this compound in synthesis.

Use in the Synthesis of Benzenesulfonamides

5-Nitroisoindoline has been utilized as a reagent in the synthesis of benzenesulfonamides, a class of compounds known to exhibit a range of biological activities, including potential antipsychotic properties.

Role in the Development of Apolipoprotein B Secretion Inhibitors

The isoindoline scaffold has been incorporated into biphenylcarboxamidoisoindoline derivatives that act as inhibitors of apolipoprotein B (ApoB) secretion. These compounds have potential applications in the treatment of dyslipidemia and related cardiovascular diseases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. While its specific discovery and history are not extensively documented, its utility can be inferred from the broader importance of the isoindoline scaffold and the strategic use of the nitro group in chemical synthesis. The plausible synthetic route outlined in this guide provides a practical framework for its preparation. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

An In-Depth Technical Guide to 5-Nitroisoindoline Hydrochloride: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review of 5-Nitroisoindoline hydrochloride, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to offer a deeper understanding of the causality behind experimental choices, ensuring both scientific accuracy and practical applicability. We will explore its synthesis, detailed characterization, and pivotal role as a versatile intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of the Isoindoline Scaffold

The isoindoline core, a bicyclic structure consisting of a fused benzene and pyrrolidine ring, is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1] Its rigid, three-dimensional structure makes it an attractive starting point for designing molecules that can precisely interact with biological targets. The introduction of a nitro group at the 5-position, as in 5-nitroisoindoline, dramatically enhances its utility. This powerful electron-withdrawing group can serve as a handle for further chemical modifications, most notably its reduction to a primary amine, which opens up a vast chemical space for derivatization through amide bond formation, sulfonylation, and other key coupling reactions.

This guide focuses on the hydrochloride salt of 5-nitroisoindoline (CAS: 400727-69-7), the preferred form for handling and storage due to its enhanced stability and crystallinity compared to the free base.[2][3] We will detail a robust synthetic pathway, methods for its characterization, and provide field-proven insights into its application in the synthesis of high-value pharmaceutical agents.

Synthesis and Purification of this compound

A reliable and scalable synthesis is paramount for any building block intended for drug development. While a single, unified protocol for this compound is not commonly cited, a robust and logical pathway can be constructed from established organochemical principles. The following multi-step synthesis is designed for efficiency and reproducibility.

Diagram of the Synthetic Pathway

cluster_0 Step 1: Synthesis of Isoindoline cluster_1 Step 2: Nitration cluster_2 Step 3: Salt Formation A α,α'-Dibromo-o-xylene B Isoindoline A->B  NH4OH, 1,4-Dioxane, NaOH   C Isoindoline D 5-Nitroisoindoline (Free Base) C->D  HNO3, H2SO4, 0°C   E 5-Nitroisoindoline (Free Base) F This compound E->F  HCl in Dioxane, Diethyl Ether  

Caption: Proposed three-step synthesis of 5-Nitroisoindoline HCl.

Step 1: Synthesis of Isoindoline (Free Base)

Rationale: The synthesis begins with the construction of the core isoindoline ring. A highly efficient method involves the double N-alkylation of ammonia with α,α′-dibromo-o-xylene.[4] Using a biphasic system with a suitable solvent like 1,4-dioxane and a strong base ensures the reaction proceeds smoothly at ambient temperature, offering high yields and avoiding the harsh conditions of older methods.[4]

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add α,α′-dibromo-o-xylene (10.0 g, 37.9 mmol) and 1,4-dioxane (100 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (3.8 g, 95 mmol) in 20 mL of water.

  • Add the aqueous NaOH solution to the flask, followed by concentrated ammonium hydroxide (28-30%, 10 mL).

  • Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting dibromide is consumed.

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude isoindoline as an oil. The product can be purified by vacuum distillation if necessary.

Step 2: Electrophilic Nitration of Isoindoline

Rationale: The critical step is the regioselective introduction of the nitro group. The pyrrolidine ring is an activating, ortho-, para-directing group. Nitration is expected to occur primarily at the 5-position (para to the nitrogen). Standard nitrating conditions (a mixture of nitric and sulfuric acid) are effective, but the reaction must be performed at low temperature (0°C) to control the exotherm and prevent over-nitration or degradation of the acid-sensitive substrate.

Experimental Protocol:

  • In a 250 mL three-neck flask fitted with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add the crude isoindoline (4.5 g, 37.8 mmol) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (2.7 mL, ~64 mmol) to concentrated sulfuric acid (10 mL) in the dropping funnel, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the isoindoline solution over 30-45 minutes, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

  • Very carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker.

  • Neutralize the acidic solution by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is ~8-9. This step must be performed with extreme caution in an efficient fume hood due to the heat generated. The product, 5-nitroisoindoline free base, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Formation of the Hydrochloride Salt

Rationale: Converting the free base to its hydrochloride salt enhances stability and improves its handling characteristics. This is achieved by reacting the amine with hydrochloric acid in a non-aqueous solvent, causing the ionic salt to precipitate.[2][5] Using a solution of HCl in an organic solvent like dioxane or ethanol is preferable to bubbling HCl gas, as it offers better stoichiometric control and safety.[2]

Experimental Protocol:

  • Dissolve the dried 5-nitroisoindoline free base (e.g., 5.0 g, 30.5 mmol) in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 100-150 mL) in an Erlenmeyer flask. Gentle warming may be required.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise.

  • The this compound salt will immediately precipitate as a solid.[2][5]

  • Continue adding the HCl solution until no further precipitation is observed (a slight excess is acceptable).

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted free base and excess HCl.

  • Dry the final product, an off-white to gray solid, in a vacuum oven at 40-50°C.[2]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 400727-69-7[2]
Molecular Formula C₈H₉ClN₂O₂[2]
Molecular Weight 200.62 g/mol [2]
Appearance Off-white to gray solid[2]
Storage Temp. 2-8°C, Hygroscopic[2][3]
Expected Spectroscopic Data

The following data are predicted based on the known spectra of the free base (5-nitroindoline) and general principles of spectroscopy.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The presence of the ammonium proton (NH₂⁺) will be a key feature.

    • δ ~10.0-11.0 ppm (broad singlet, 2H, -NH₂⁺-): The acidic protons of the hydrochloride salt.

    • δ ~8.0-8.2 ppm (m, 2H, Ar-H): Aromatic protons ortho to the nitro group.

    • δ ~7.0-7.2 ppm (d, 1H, Ar-H): Aromatic proton ortho to the pyrrolidine ring.

    • δ ~4.6-4.8 ppm (s, 4H, -CH₂-N-CH₂-): The four equivalent protons of the isoindoline ring, shifted downfield due to the adjacent ammonium group.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~146-148 ppm (C-NO₂)

    • δ ~140-145 ppm (Ar-C quaternary)

    • δ ~120-130 ppm (Ar-CH)

    • δ ~115-120 ppm (Ar-CH)

    • δ ~50-55 ppm (-CH₂)

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~2800-3100 (broad): N-H⁺ stretching of the secondary ammonium salt.[6]

    • ~1520 and ~1350 (strong): Asymmetric and symmetric N-O stretching of the nitro group.

    • ~1600, ~1480: C=C stretching of the aromatic ring.

Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

  • Method: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV at 254 nm.

  • Expected Result: A pure sample (>98%) will show a single major peak.

Applications in Medicinal Chemistry

This compound is not a therapeutic agent itself but a critical starting material. Its value lies in the facile reduction of the nitro group to an amine, creating a nucleophilic center for building more complex molecules.

A 5-Nitroisoindoline B 5-Aminoisoindoline A->B  Reduction (e.g., H2/Pd-C, SnCl2)   C Therapeutic Agents (e.g., Amides, Sulfonamides) B->C  Acylation / Sulfonylation  

Caption: General workflow for utilizing 5-Nitroisoindoline in synthesis.

Case Study 1: Synthesis of Biphenylcarboxamidoisoindoline Apolipoprotein B (ApoB) Secretion Inhibitors

Background: Elevated levels of Apolipoprotein B (ApoB) are strongly associated with atherosclerosis and cardiovascular disease.[7] Inhibiting the microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of ApoB-containing lipoproteins, is a validated therapeutic strategy.[8] A class of potent MTP inhibitors is based on the biphenylcarboxamidoisoindoline scaffold, for which 5-nitroisoindoline is a key precursor.[9][10]

Synthetic Workflow:

  • Reduction of the Nitro Group: The nitro group of 5-nitroisoindoline is reduced to 5-aminoisoindoline. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean and efficient method.

  • Amide Coupling: The resulting 5-aminoisoindoline is coupled with an activated biphenyl carboxylic acid derivative (e.g., an acid chloride or using standard peptide coupling reagents like HATU) to form the final inhibitor.

Representative Protocol (Amide Coupling):

  • To a solution of 5-aminoisoindoline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of the desired biphenylacetyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the target biphenylcarboxamidoisoindoline.

Case Study 2: Building Block for Novel Benzenesulfonamide-Based Antipsychotics

Background: The benzenesulfonamide moiety is a common feature in many marketed drugs, including some antipsychotic agents. The ability to append this functional group to a rigid, nitrogen-containing scaffold like isoindoline allows for the exploration of new chemical space in the search for next-generation central nervous system (CNS) agents.[11]

Synthetic Workflow:

  • Reduction to Amine: As in the previous case, 5-nitroisoindoline is first reduced to 5-aminoisoindoline.

  • Sulfonamide Formation: The 5-aminoisoindoline is then reacted with a substituted benzenesulfonyl chloride in the presence of a base like pyridine to form the stable sulfonamide linkage.

Representative Protocol (Sulfonamide Formation):

  • Dissolve 5-aminoisoindoline (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0°C.

  • Add the desired benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with 2M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the target benzenesulfonamide derivative.

Safety, Handling, and Storage

As a nitro-aromatic compound and an amine salt, this compound requires careful handling.

  • Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9][12]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[2] The material is hygroscopic and should be protected from moisture.[3]

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic importance in medicinal chemistry is clear. Its synthesis, while requiring careful control, is based on well-established and scalable chemical reactions. The true power of this molecule is unlocked upon the reduction of its nitro group, providing a gateway to diverse and complex molecular architectures, including potent inhibitors of ApoB secretion and novel sulfonamide-based therapeutics. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounding procedural steps in chemical rationale to empower researchers in their drug discovery efforts.

References

An In-depth Technical Guide to the Solubility of 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Nitroisoindoline hydrochloride is a key building block in medicinal chemistry, utilized in the synthesis of a variety of pharmacologically active agents. A thorough understanding of its solubility is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document outlines the fundamental principles and detailed methodologies required to generate this critical information in a laboratory setting. We will delve into the predicted physicochemical properties of the molecule, provide step-by-step protocols for solubility determination and analytical quantification, and discuss the expected solubility trends in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which often serves as a starting material or intermediate, its solubility profile dictates the choice of reaction conditions, purification methods, and ultimately, its suitability for further development. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and can be a significant hurdle in the formulation of a final drug product. Therefore, a comprehensive characterization of a compound's solubility in a range of relevant solvents is a critical early-stage activity in the drug development pipeline.

Physicochemical Properties of this compound: A Predictive Analysis

While extensive experimental data on the physicochemical properties of this compound is limited in publicly available literature, we can infer some of its expected behavior based on its chemical structure and information from chemical suppliers.

Molecular Structure:

  • Molecular Formula: C₈H₉ClN₂O₂[1][2][3]

  • Molecular Weight: 200.62 g/mol [1][2][3]

  • Appearance: Off-white to gray solid.[4]

Predicted Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents. A predicted LogP value for 5-nitro-2,3-dihydro-1H-isoindole, the free base of the compound , is approximately 2.85.[5] For drug-like molecules, LogP values are critical in predicting their behavior in biological systems.[6] A positive LogP value suggests a preference for lipophilic environments over aqueous ones.

The hydrochloride salt form will significantly influence its aqueous solubility. The presence of the ionizable amine group, which will be protonated at physiological pH, will increase its polarity and, consequently, its solubility in polar solvents like water.

Predicted Acidity (pKa)

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8] This method involves allowing an excess of the solid compound to equilibrate with a solvent over a period of time, followed by the quantification of the dissolved solute in the saturated solution.

The Shake-Flask Method Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-Nitroisoindoline HCl B Add to a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C) B->C D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D E Centrifuge or filter to separate undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Dilute the sample if necessary F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 1 mL) of the desired solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the necessary incubation time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Method Development for Quantification: HPLC-UV

A robust and validated analytical method is essential for accurately quantifying the concentration of this compound in the saturated solutions. HPLC-UV is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[9][10]

Proposed HPLC-UV Method Parameters

The following table outlines a starting point for developing an HPLC-UV method for the analysis of this compound. Optimization of these parameters will be necessary.

ParameterProposed ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reverse-phase column suitable for the separation of moderately polar compounds.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFATFA is a common ion-pairing agent that improves peak shape for basic compounds. A gradient elution may be necessary.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA standard injection volume.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength To be determined by UV-Vis scanA UV-Vis spectrum of this compound should be acquired to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. The nitroaromatic chromophore is expected to have a strong absorbance in the UV region.[11][12]
Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Expected Solubility Profile of this compound

Based on its chemical structure and predicted physicochemical properties, we can anticipate the following solubility trends for this compound:

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

As a hydrochloride salt, this compound is expected to exhibit its highest solubility in polar protic solvents. The ionic nature of the salt and the ability of these solvents to form hydrogen bonds will facilitate the dissolution process. The solubility in water will be pH-dependent, with higher solubility at lower pH values where the amine is fully protonated.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Good solubility is also expected in polar aprotic solvents like DMSO and DMF.[13][14] These solvents have high dielectric constants and are excellent at solvating cations and anions. Acetonitrile, being less polar, will likely be a poorer solvent compared to DMSO and DMF.

Nonpolar Solvents (e.g., Toluene, Hexane)

Due to its ionic and polar nature, this compound is expected to have very low to negligible solubility in nonpolar solvents.

The following diagram illustrates the relationship between the physicochemical properties of this compound and its expected solubility.

G cluster_properties Physicochemical Properties cluster_solubility Expected Solubility A 5-Nitroisoindoline HCl B High Polarity (Salt Form) A->B C Predicted LogP > 0 (Free Base) A->C D Ionizable Amine (pKa ~9-11) A->D E High in Polar Protic Solvents (e.g., Water, Methanol) B->E F Good in Polar Aprotic Solvents (e.g., DMSO, DMF) B->F G Low in Nonpolar Solvents (e.g., Toluene, Hexane) C->G D->E

Caption: Factors Influencing Expected Solubility.

Conclusion and Future Perspectives

While specific, publicly available solubility data for this compound is scarce, a comprehensive understanding of its solubility can be achieved through the systematic application of established experimental and analytical techniques. This guide provides a robust framework for researchers to determine the solubility of this important chemical intermediate in a variety of solvent systems. The protocols outlined herein for the shake-flask method and HPLC-UV analysis, combined with an understanding of the compound's predicted physicochemical properties, will empower scientists to generate the critical data needed to drive their research and development efforts forward. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the more efficient and effective use of this compound in the synthesis of novel therapeutic agents.

References

Spectroscopic Characterization of 5-Nitroisoindoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisoindoline hydrochloride is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and purity are paramount for the successful development of novel therapeutics. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is designed to serve as a practical resource for researchers, offering not just data, but also the underlying scientific principles and methodologies for its accurate interpretation.

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The introduction of a nitro group at the 5-position significantly influences the molecule's electronic properties, which can be critical for its interaction with biological targets. As such, unambiguous confirmation of its structure through spectroscopic methods is a foundational step in any research and development pipeline.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₈H₉ClN₂O₂, presents distinct features that are readily identifiable by various spectroscopic techniques. The molecule consists of a bicyclic system with a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom. The nitro group is attached to the aromatic ring, and the hydrochloride salt form involves the protonation of the isoindoline nitrogen.

Below is a diagram illustrating the chemical structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Chemical structure of this compound.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the isoindoline ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often preferred for hydrochloride salts as it can dissolve the sample well and allows for the observation of N-H protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data and Interpretation

The expected chemical shifts (δ) for the protons of this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H48.2 - 8.4d~21H
H68.0 - 8.2dd~8, 21H
H77.6 - 7.8d~81H
H1, H3 (CH₂)4.5 - 4.8s-4H
N-H₂⁺9.5 - 10.5br s-2H

Causality Behind Expected Shifts:

  • Aromatic Protons (H4, H6, H7): The strong electron-withdrawing nature of the nitro group at C5 causes a significant downfield shift for the adjacent protons. H4 and H6 are expected to be the most deshielded. The ortho-coupling between H6 and H7 will result in a doublet of doublets for H6 and a doublet for H7. H4, being meta to H6 and para to H7, is expected to appear as a doublet due to a small meta-coupling with H6.

  • Aliphatic Protons (H1, H3): The two methylene groups (CH₂) of the isoindoline ring are chemically equivalent due to rapid conformational changes, and are therefore expected to appear as a single singlet. Their proximity to the electron-withdrawing aromatic ring and the protonated nitrogen atom will shift them downfield compared to simple alkanes.

  • Amine Protons (N-H₂⁺): The protons on the positively charged nitrogen atom are expected to be significantly deshielded and will appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each of the eight carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (ppm)
C5 (C-NO₂)147 - 150
C7a140 - 143
C3a135 - 138
C7128 - 131
C6122 - 125
C4118 - 121
C1, C3 (CH₂)52 - 55

Causality Behind Expected Shifts:

  • Aromatic Carbons: The carbon atom directly attached to the nitro group (C5) will be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the nitro group. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring, with their exact positions influenced by the electronic effects of the nitro group and the fused ring system.

  • Aliphatic Carbons (C1, C3): The two equivalent methylene carbons will appear as a single peak in the aliphatic region of the spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 2800N-H⁺ stretch (amine salt)Broad, Strong
1610 - 1590C=C aromatic stretchMedium
1550 - 1500Asymmetric N-O stretch (nitro group)Strong
1360 - 1320Symmetric N-O stretch (nitro group)Strong
850 - 800C-H out-of-plane bend (aromatic)Strong

Causality Behind Expected Absorptions:

  • N-H⁺ Stretch: The broad and strong absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibration of the N-H bonds in the ammonium salt.

  • Nitro Group Stretches: The two strong bands for the asymmetric and symmetric stretching of the N-O bonds are definitive indicators of the nitro group.

  • Aromatic C=C Stretch: The absorption in the 1610-1590 cm⁻¹ region is typical for aromatic ring stretching vibrations.

  • Aromatic C-H Bend: The strong absorption in the 850-800 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing polar and ionic compounds like hydrochloride salts.

  • Acquisition: Acquire the spectrum in positive ion mode.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion: In positive mode ESI-MS, the base peak is expected to correspond to the protonated molecule of the free base, [M+H]⁺, where M is 5-Nitroisoindoline. The expected m/z value would be approximately 165.06, corresponding to the molecular formula C₈H₉N₂O₂⁺. The hydrochloride salt itself will not be observed directly.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of the nitro group (NO₂) or cleavage of the isoindoline ring. A diagram of a plausible fragmentation pathway is shown below.

G M [C8H8N2O2 + H]+ m/z = 165.06 F1 [M - NO2]+ m/z = 119.09 M->F1 - NO2 F2 [M - H2O]+ m/z = 147.05 M->F2 - H2O (from nitro group)

Caption: Plausible ESI-MS fragmentation pathway for 5-Nitroisoindoline.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and integrity of this crucial synthetic intermediate. The provided experimental protocols and data interpretation guidelines are intended to be a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the quality and reliability of their chemical entities. It is important to note that the presented spectral data are predictive and should be confirmed with experimental results for the specific batch of the compound being used.

potential reactive sites of 5-Nitroisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Reactive Sites of 5-Nitroisoindoline Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and fine chemical synthesis.[1][2] Its utility stems from a unique confluence of reactive sites: a secondary amine within the isoindoline core, a reducible nitro group, and an electron-deficient aromatic ring. Understanding the distinct reactivity of each site is paramount for chemists aiming to leverage this scaffold for the synthesis of complex molecular architectures, including apolipoprotein B secretion inhibitors and potential antipsychotic agents.[2] This guide provides a comprehensive analysis of the molecule's reactive potential, grounded in established chemical principles and supported by actionable experimental protocols. We will dissect the electronic landscape of the molecule, predict its behavior in key synthetic transformations, and offer field-proven methodologies for its derivatization.

Molecular Architecture and Electronic Profile

To rationally approach the synthetic utility of this compound, we must first understand its structural and electronic characteristics. The molecule consists of a bicyclic isoindoline core where a benzene ring is fused to a pyrrolidine ring. The key features dictating its reactivity are:

  • The Isoindoline Nitrogen: A secondary amine which, in its hydrochloride salt form, is protonated. To engage in nucleophilic reactions, it requires deprotonation with a suitable base.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. It is also a versatile functional handle, readily reducible to an amine.

  • The Aromatic Ring: The electron density of the benzene ring is significantly polarized by the nitro group, creating specific sites of electrophilicity.

The interplay between these groups defines the molecule's chemical personality and provides multiple avenues for selective modification.

Primary Reactive Sites and Key Transformations

The synthetic potential of this compound can be logically categorized by targeting its three principal reactive zones.

The Nitro Group: A Gateway to Functionalization

The reduction of the aromatic nitro group to a primary amine is arguably the most powerful and widely utilized transformation for this class of compounds. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the deactivating nitro group into a strongly activating, ortho-, para-directing amino group.[3] This opens up a new set of synthetic possibilities, including subsequent electrophilic aromatic substitution or amide bond formation.

Common Reduction Methodologies

The choice of reducing agent is critical and depends on the overall functional group tolerance of the substrate.

Method Reagents & Conditions Advantages Considerations
Catalytic Hydrogenation H₂ (gas), Palladium on Carbon (Pd/C) or Raney Nickel, in a solvent like Methanol or Ethanol.[4]High yield, clean reaction, simple workup (filtration of catalyst).Pd/C can also reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation. Raney Nickel is an alternative to avoid dehalogenation.[4]
Metal/Acid Reduction Fe, Sn, or Zn metal with HCl or Acetic Acid.[3]Cost-effective, tolerant of many functional groups that are sensitive to hydrogenation.Workup can be cumbersome due to the formation of metal salts, often requiring strongly basic conditions to liberate the free amine.[5]
Transfer Hydrogenation Ammonium formate (HCOONH₄) with Pd/C.Avoids the need for pressurized hydrogen gas, making it safer and more convenient for lab-scale synthesis.
Chemoselective Reduction Tin(II) Chloride (SnCl₂) in Ethanol or Ethyl Acetate.[4]Mild conditions, offering good selectivity for the nitro group in the presence of other reducible groups like nitriles or esters.[4][5]

The resulting 5-aminoisoindoline is a valuable intermediate, primed for reactions such as diazotization, acylation, and further substitution on the aromatic ring.

The Isoindoline Nitrogen: Nucleophilic Reactivity

The secondary amine of the isoindoline core is a potent nucleophile once liberated from its hydrochloride salt form by a base. This site is the primary handle for introducing diversity through N-alkylation and N-acylation reactions.

  • N-Alkylation: This reaction introduces alkyl substituents onto the nitrogen atom, a key step in modulating the pharmacological properties of isoindoline-based compounds. The reaction typically proceeds via an Sₙ2 mechanism with alkyl halides or via reductive amination. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method.[6]

  • N-Acylation: The reaction with acyl chlorides or anhydrides forms a stable amide bond. This transformation is often used to install directing groups for subsequent C-H activation or to synthesize specific target molecules.

The reactivity of this nitrogen is fundamental to building out the molecular scaffold and is a common strategy in library synthesis for drug discovery programs.[7]

The Aromatic Ring: A Tale of Two Reactivities

The electronic nature of the aromatic ring in 5-Nitroisoindoline is dominated by the strong deactivating effect of the nitro group.

  • Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are significantly hindered.[8][9] The powerful electron-withdrawing nature of the -NO₂ group makes the ring electron-poor and thus a poor nucleophile. If forced under harsh conditions, substitution would be directed to the positions meta to the nitro group (C4 and C6).

  • Nucleophilic Aromatic Substitution (NAS): Conversely, the electron deficiency created by the nitro group makes the ring susceptible to attack by strong nucleophiles.[10] The nitro group strongly stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho and para positions relative to the nitro group.[10][11] In 5-Nitroisoindoline, the C4 and C6 positions are activated towards nucleophilic displacement of a suitable leaving group (or, in some cases, hydrogen in a process known as Vicarious Nucleophilic Substitution).[11]

The diagram below illustrates the primary modes of reactivity for 5-Nitroisoindoline.

G cluster_molecule 5-Nitroisoindoline Core Structure cluster_reactions Potential Reactions mol Aromatic Aromatic Ring NAS Nucleophilic Aromatic Substitution (NAS) Aromatic->NAS EAS Electrophilic Aromatic Substitution (EAS) (Disfavored) Aromatic->EAS Nitro Nitro Group (-NO₂) Reduction Reduction to -NH₂ Nitro->Reduction Amine Isoindoline NH N_Alkylation N-Alkylation / N-Acylation Amine->N_Alkylation

Caption: Key reactive sites of 5-Nitroisoindoline and their corresponding transformations.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing a reliable starting point for the synthesis of key derivatives.

Protocol 1: Reduction of 5-Nitroisoindoline to 5-Aminoisoindoline via Catalytic Hydrogenation

This protocol details the conversion of the nitro group to an amine, a cornerstone transformation.

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// Edges start -> add_catalyst; add_catalyst -> purge; purge -> react; react -> filter; filter -> concentrate; concentrate -> end_product; }

References

Methodological & Application

Application Notes & Protocols: 5-Nitroisoindoline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 5-Nitroisoindoline Hydrochloride

This compound (CAS: 400727-69-7) is a versatile heterocyclic building block that has gained traction in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive secondary amine within the isoindoline core and a strategically placed nitro group on the benzene ring, offers a dual-pronged approach to molecular elaboration. The isoindoline scaffold is a recognized "privileged structure," appearing in numerous biologically active compounds. The nitro group serves not only as a powerful electron-withdrawing modulator of the aromatic system but also as a synthetic precursor to an amino group, unlocking a vast potential for further derivatization.

This guide provides an in-depth exploration of this compound as a reagent, detailing its applications, step-by-step synthetic protocols, and the chemical principles that underpin its utility.

Property Value
CAS Number 400727-69-7
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance Off-white to gray solid
Storage 2-8°C, under inert gas, protected from light

Core Synthetic Applications

The primary utility of this compound lies in its role as a scaffold for constructing more complex molecules. The secondary amine is readily functionalized via N-acylation or N-arylation, while the nitro group can be reduced to an amine, providing a second, distinct point for modification. This sequential functionalization is a cornerstone of its application in drug discovery.

Key areas of application include:

  • Synthesis of Novel Carboxamides: It is a key reagent in the synthesis of biphenylcarboxamidoisoindoline derivatives, which have been investigated as inhibitors of apolipoprotein B secretion.[1][2]

  • Development of CNS-Active Agents: The isoindoline core is utilized in building benzenesulfonamides that may possess antipsychotic properties.[1][2]

  • Precursor to Diamino Scaffolds: Following N-functionalization, the reduction of the nitro group yields a 5-aminoisoindoline derivative. This transformation is crucial for creating compounds with diverse substitution patterns, a common strategy in structure-activity relationship (SAR) studies.

G A 5-Nitroisoindoline Hydrochloride B N-Functionalization (Acylation/Arylation) A->B Step 1 (Base, Electrophile) C N-Substituted 5-Nitroisoindoline B->C D Nitro Group Reduction C->D Step 2 (Reducing Agent) E N-Substituted 5-Amino-isoindoline D->E F Further Derivatization (e.g., Amide Coupling) E->F Step 3 G Complex Target Molecule F->G

Experimental Protocols & Methodologies

Protocol 1: N-Acylation of 5-Nitroisoindoline with an Acid Chloride

This protocol describes a general procedure for the acylation of the isoindoline nitrogen, a fundamental step in the synthesis of carboxamide derivatives. The initial hydrochloride salt must be neutralized in situ to liberate the nucleophilic secondary amine.

Causality Behind Experimental Choices:

  • Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. Its primary role is to neutralize the hydrochloride salt, liberating the free 5-nitroisoindoline. It also scavenges the HCl generated during the reaction between the amine and the acid chloride, driving the reaction to completion. A non-nucleophilic base is chosen to prevent it from competing with the isoindoline for the electrophilic acid chloride.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. They are relatively inert, dissolve the reactants well, and are easily removed during workup. Anhydrous conditions are critical as acid chlorides readily hydrolyze in the presence of water.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive acid chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 5-Nitroisoindoline HCl C Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DCM) B R-COCl (Acid Chloride) D N-Acyl-5-nitroisoindoline C->D 0°C to RT

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir the resulting suspension.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the suspension. Stir for 15-20 minutes. The suspension should become a clearer solution as the free base is formed.

  • Electrophile Addition: Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acyl-5-nitroisoindoline.

Protocol 2: Reduction of N-Substituted 5-Nitroisoindoline to 5-Amino-isoindoline

This protocol details the conversion of the nitro group to a primary amine, a critical transformation that enables a wide range of subsequent coupling chemistries. Catalytic hydrogenation is a clean and efficient method for this purpose.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction. A 10% w/w loading is standard.

  • Hydrogen Source: Hydrogen gas (H₂) is the classic reagent. It is typically supplied via a balloon or a Parr hydrogenator. For laboratories not equipped for handling hydrogen gas, transfer hydrogenation using a source like ammonium formate can be an alternative.

  • Solvent: Methanol (MeOH) or ethanol (EtOH) are excellent solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the catalyst.

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product A N-Substituted 5-Nitroisoindoline C H₂ (gas, 1 atm) 10% Pd/C (catalyst) Solvent (e.g., MeOH) D N-Substituted 5-Amino-isoindoline C->D Room Temp.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the N-substituted 5-nitroisoindoline (1.0 eq) and a solvent such as methanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent first.

  • Hydrogenation Setup: Secure a balloon filled with hydrogen gas to the flask via a three-way stopcock.

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction is typically complete within 2-6 hours. Monitor by TLC until the starting material is fully consumed.

  • Workup:

    • Carefully purge the flask with an inert gas (Nitrogen or Argon) to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting N-substituted 5-amino-isoindoline is often pure enough for the next step. If necessary, it can be purified by chromatography or recrystallization.

Reducing Agent Conditions Advantages Disadvantages
H₂ / Pd-C H₂ gas (1 atm), MeOH/EtOH, RTClean reaction, high yield, easy workup.Requires specialized equipment for handling H₂ gas; catalyst can be pyrophoric.
SnCl₂·2H₂O HCl, EtOH, RefluxGood for substrates with functional groups sensitive to hydrogenation.Requires stoichiometric amounts of tin salts, workup can be tedious to remove metal byproducts.[3]
Fe / NH₄Cl EtOH/H₂O, RefluxInexpensive, environmentally benign metal.Can require acidic conditions and vigorous heating; iron sludge can complicate workup.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[4] Handle in a well-ventilated area or a chemical fume hood to prevent dispersion of dust.[5]

  • Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place (recommended 2-8°C).[2][5] Keep under an inert gas and protect from light.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a valuable and strategically designed reagent for organic synthesis. Its pre-installed nitro group and reactive amine handle provide a reliable and sequential pathway for the construction of complex, functionalized isoindoline-based molecules. The protocols outlined here demonstrate its straightforward application in key synthetic transformations, making it an attractive starting material for researchers in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Use of 5-Nitroisoindoline Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of 5-Nitroisoindoline hydrochloride. This document provides in-depth insights into its role as a critical building block in the synthesis of contemporary therapeutic agents, complete with detailed experimental protocols and the scientific rationale underpinning its use.

Introduction: The Isoindoline Scaffold and the Strategic Importance of the Nitro Group

The isoindoline heterocyclic core is a "privileged" scaffold in medicinal chemistry, forming the structural basis for a number of approved drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets. This compound, in particular, is a valuable starting material due to the synthetic versatility of the nitro group.

The nitroaromatic moiety is not merely a passive placeholder; it serves two primary strategic purposes in drug design and synthesis:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group can significantly influence the physicochemical properties of the parent molecule, such as its acidity, basicity, and potential for intermolecular interactions at a target binding site.

  • A Masked Amine: The nitro group is readily reduced to a primary amine. This transformation is a cornerstone of its utility, providing a chemical handle for a vast array of subsequent chemical modifications. This allows for the late-stage introduction of diversity into a molecular scaffold, a key strategy in structure-activity relationship (SAR) studies.

The biological system itself can reduce the nitro group, a process that can be harnessed for prodrug strategies or, conversely, can lead to toxicity through the generation of reactive intermediates like nitroso and hydroxylamine species.[2][3] A thorough understanding of this bio-reductive potential is crucial during the drug development process.

Core Application: Synthesis of Novel Anti-Inflammatory Agents

A significant application of this compound is in the development of multi-target anti-inflammatory drugs. A notable example is its use in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[4] This dual-inhibition strategy is promising because it simultaneously blocks the production of pro-inflammatory leukotrienes and increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[4]

Workflow for Developing Dual 5-LOX/sEH Inhibitors

The following diagram illustrates a typical workflow from the starting material to the final bioactive compound.

G cluster_0 Phase 1: Scaffold Elaboration cluster_1 Phase 2: Key Functional Group Transformation cluster_2 Phase 3: Final Product Synthesis A 5-Nitroisoindoline HCl B Urea Formation (Intermediate 19) A->B Triphosgene, 2,2-dimethylpropan-1-amine C Nitro Reduction (Intermediate 20) B->C H2, Pd/C (Hydrogenation) D Reductive Amination (Final Compound 21) C->D 4-Fluorobenzaldehyde, NaBH(OAc)3 E Bio-Assay D->E In Vitro & In Vivo Testing

Caption: Workflow for synthesizing a dual 5-LOX/sEH inhibitor.

Protocol 1: Synthesis of an N-substituted 5-Aminoindoline Intermediate

This protocol details the initial steps of synthesizing a key intermediate, starting from this compound, based on the methodologies described for creating dual 5-LOX/sEH inhibitors.[4]

Step 1a: Urea Formation at the Isoindoline Nitrogen

  • Objective: To introduce a substituent on the isoindoline nitrogen. This step elaborates the core scaffold.

  • Materials:

    • This compound

    • Triphosgene

    • 2,2-dimethylpropan-1-amine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and free the secondary amine.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the cooled isoindoline suspension over 30 minutes. The formation of the carbamoyl chloride is transient.

    • After stirring for 1 hour at 0 °C, add 2,2-dimethylpropan-1-amine (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the urea derivative (Intermediate 19 analogue).

Step 1b: Reduction of the Nitro Group

  • Objective: To convert the nitro group to a primary amine, providing a reactive site for further diversification.

  • Materials:

    • The urea derivative from Step 1a

    • Palladium on carbon (Pd/C, 10 wt. %, ~0.1 eq by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the nitro-urea compound (1.0 eq) in MeOH in a flask suitable for hydrogenation.

    • Carefully add Pd/C to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air. Wash the Celite pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield the desired 5-aminoindoline derivative (Intermediate 20 analogue), which is often used in the next step without further purification.

Further Applications in CNS Drug Discovery

The isoindoline scaffold is also explored for its potential in treating central nervous system (CNS) disorders. This compound serves as a key intermediate for synthesizing compounds targeting neurological pathways.[5] The 5-amino group, obtained after reduction, is a common feature in many CNS-active molecules, acting as a hydrogen bond donor/acceptor or a point for attaching other pharmacophoric elements.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a general method to further functionalize the 5-aminoindoline intermediate to create diverse libraries for screening against CNS targets.

  • Objective: To couple the 5-aminoindoline with various aldehydes or ketones to generate a library of compounds with diverse side chains.

  • Materials:

    • 5-Aminoindoline derivative (from Protocol 1)

    • An aldehyde or ketone (1.0-1.2 eq) (e.g., 4-fluorobenzaldehyde as in the 5-LOX/sEH inhibitor synthesis)[4]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the 5-aminoindoline derivative (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCE.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound via flash column chromatography or preparative HPLC.

Data Summary and Physicochemical Properties

PropertyValueReference
CAS Number 400727-69-7[6]
Molecular Formula C₈H₉ClN₂O₂[6]
Molecular Weight 200.62 g/mol [6]
Appearance Off-white to gray solid[6]
Storage 2-8°C, Sealed and preserved[6][7]

Concluding Remarks for the Medicinal Chemist

This compound is more than just a chemical reagent; it is a strategic starting point for complex synthetic campaigns in drug discovery. Its value lies in the predictable and high-yielding transformation of the nitro group into a versatile amine. This allows for the systematic exploration of chemical space around the privileged isoindoline core. The protocols outlined herein provide a robust foundation for chemists to synthesize novel compounds for a range of therapeutic targets, from inflammatory diseases to neurological disorders. As with any synthetic protocol, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Note & Protocol: Synthesis of Biphenylcarboxamidoisoindoline Derivatives Using 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biphenylcarboxamidoisoindoline derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The biphenyl moiety is a recognized privileged structure, and its incorporation into the isoindoline scaffold can lead to compounds with a wide range of biological activities.[1] These derivatives have been investigated for their potential as therapeutic agents in various disease areas. The isoindoline core, a nitrogen-containing heterocyclic system, is also a common feature in many biologically active molecules and natural products.[2]

This application note provides a detailed, two-step protocol for the synthesis of biphenylcarboxamidoisoindoline derivatives, starting from the readily available precursor, 5-Nitroisoindoline hydrochloride. The synthetic strategy involves an initial reduction of the nitro group to form the corresponding amine, followed by an amide coupling reaction with a biphenyl carboxylic acid derivative. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices and potential optimization strategies.

Synthetic Strategy Overview

The synthesis of biphenylcarboxamidoisoindoline derivatives from this compound is a sequential two-step process. The first step is the reduction of the aromatic nitro group to a primary amine. The second step involves the formation of an amide bond between the resulting 5-aminoisoindoline and a biphenyl carboxylic acid.

Synthesis_Workflow Start 5-Nitroisoindoline Hydrochloride Step1_Product 5-Aminoisoindoline Start->Step1_Product Step 1: Nitro Group Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Final_Product Biphenylcarboxamidoisoindoline Derivative Step1_Product->Final_Product Step 2: Amide Coupling (e.g., HATU, DIPEA) Biphenyl_Acid Biphenyl-4-carboxylic Acid Biphenyl_Acid->Final_Product

Caption: Overall synthetic workflow for biphenylcarboxamidoisoindoline derivatives.

PART 1: Experimental Protocols

This section details the step-by-step procedures for the synthesis.

Step 1: Reduction of this compound to 5-Aminoisoindoline

The reduction of the nitro group is a critical first step. Several methods can be employed for the reduction of aromatic nitro compounds.[3] Catalytic hydrogenation is a clean and efficient method, often providing high yields of the corresponding amine.[4][5][6][7][8]

Protocol 1A: Catalytic Hydrogenation

This protocol utilizes palladium on carbon (Pd/C) as a catalyst for the hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add sodium bicarbonate (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride.

  • Carefully add 10% Pd/C (10 mol%) to the reaction mixture.

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-aminoisoindoline. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

ParameterConditionRationale
Catalyst 10% Pd/CA highly efficient and commonly used catalyst for the hydrogenation of nitro groups.
Solvent MethanolA polar protic solvent that is suitable for dissolving the starting material and for the hydrogenation reaction.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently at room temperature.
Pressure Atmospheric (balloon) or elevated (Parr)Higher pressure can accelerate the reaction rate.
Step 2: Amide Coupling of 5-Aminoisoindoline with Biphenyl-4-carboxylic Acid

Amide bond formation is a cornerstone of organic synthesis.[9][10][11][12][13] For the coupling of an aromatic amine like 5-aminoisoindoline, a robust coupling agent is recommended to ensure high conversion. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging couplings.[9][14][15]

Protocol 2A: HATU-Mediated Amide Coupling

This protocol describes the coupling of 5-aminoisoindoline with biphenyl-4-carboxylic acid using HATU.

Materials:

  • 5-Aminoisoindoline (from Step 1)

  • Biphenyl-4-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve biphenyl-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add a solution of 5-aminoisoindoline (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenylcarboxamidoisoindoline derivative.

ParameterConditionRationale
Coupling Reagent HATUA highly efficient uronium-based coupling reagent that minimizes side reactions and is effective for coupling with less nucleophilic aromatic amines.[9][14]
Base DIPEAA non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[9]
Solvent DMFA polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature.

PART 2: Mechanistic Insights and Troubleshooting

Mechanism of HATU-Mediated Amide Coupling

The HATU-mediated amide coupling proceeds through the activation of the carboxylic acid.

HATU_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Ester Activated OAt-Ester Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU Amide R-CO-NH-R' Activated_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Initially, the carboxylic acid is deprotonated by the base (DIPEA). The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[15] The amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester to form the stable amide bond.

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete Nitro Reduction Inactive catalyst, insufficient hydrogen pressure.Use fresh Pd/C catalyst. Increase hydrogen pressure or reaction time.
Low Yield in Amide Coupling Incomplete activation of the carboxylic acid, low nucleophilicity of the amine.Ensure all reagents are anhydrous. Increase the amount of coupling reagent and base. Consider gentle heating (e.g., 40-50 °C).
Side Product Formation Reaction of the amine with the coupling reagent.Add the amine to the pre-activated carboxylic acid mixture.
Purification Difficulties Byproducts from the coupling reaction (e.g., tetramethylurea from HATU).Perform an aqueous workup to remove water-soluble byproducts. Optimize chromatographic conditions.

Conclusion

The synthetic route described in this application note provides a reliable and efficient method for the preparation of biphenylcarboxamidoisoindoline derivatives from this compound. The two-step process, involving a robust nitro group reduction followed by a highly efficient HATU-mediated amide coupling, is amenable to the synthesis of a diverse library of compounds for further investigation in drug discovery programs. The detailed protocols and troubleshooting guide are intended to facilitate the successful implementation of this synthetic strategy in a research setting.

References

Introduction: The Strategic Importance of N-Alkylated 5-Nitroindolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 5-Nitroindoline

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindoline scaffold is a critical pharmacophore and a versatile building block in medicinal chemistry and materials science. The introduction of an alkyl group at the N-1 position profoundly modulates the molecule's steric and electronic properties. This modification is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2] N-alkylated 5-nitroindoline derivatives are integral to the development of novel therapeutics, including anticancer agents that target G-quadruplex DNA.[1][2] This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful N-alkylation of 5-nitroindoline.

Part 1: Key Reaction Parameters and Mechanistic Insights

The N-alkylation of 5-nitroindoline is fundamentally a nucleophilic substitution reaction. The success and selectivity of this transformation hinge on the careful selection of the base, solvent, and alkylating agent. The electron-withdrawing nature of the nitro group at the C-5 position increases the acidity of the N-H proton compared to unsubstituted indoline, facilitating its removal by a suitable base.

The Crucial Role of the Base

The primary function of the base is to deprotonate the indoline nitrogen, generating a potent nucleophilic indolide anion. The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction kinetics.

  • Strong Bases (e.g., Sodium Hydride, NaH) : For less reactive alkylating agents like alkyl chlorides or some bromides, a strong, non-nucleophilic base such as NaH is often required to ensure complete deprotonation.[3][4] The reaction is irreversible as gaseous hydrogen is evolved, driving the equilibrium towards the formation of the anion. These reactions are typically fast and high-yielding.

  • Moderate Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃) : For highly reactive alkylating agents like alkyl iodides or benzyl bromides, moderate bases are often sufficient.[5] Carbonates are generally safer and easier to handle than metal hydrides. Cesium carbonate, in particular, is known for its high solubility in organic solvents and its ability to promote faster reaction rates, often attributed to the "cesium effect."

  • Organic Bases (e.g., DABCO, DBU) : In some methodologies, particularly those aiming for milder conditions or using specific catalytic systems, strong organic bases can be employed.[6]

Solvent Selection: The Reaction Medium

The solvent must not only dissolve the reactants but also facilitate the nucleophilic substitution. Polar aprotic solvents are the standard choice for this reaction.[3][7]

  • High-Polarity Solvents (DMF, DMSO) : N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for their ability to dissolve the indoline substrate and the resulting indolide salt.[3][8] They effectively solvate the cation of the base (e.g., Na⁺), leaving the indolide anion highly reactive and available for nucleophilic attack.

  • Moderate-Polarity Solvents (Acetonitrile, THF) : Acetonitrile and Tetrahydrofuran (THF) are also commonly used.[3] They are less polar than DMF or DMSO and can be advantageous when side reactions are a concern or when a lower reaction temperature is desired.

The Alkylating Agent: The Source of the N-Substituent

The alkylating agent is the electrophile that reacts with the nucleophilic indolide anion. The choice of agent dictates the structure of the final product and influences the required reaction conditions.

  • Alkyl Halides (R-X) : This is the most common class of alkylating agents.[9][10] Reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability of the halide. Primary and benzylic halides are ideal substrates for an SN2 mechanism.[11][12]

  • Alcohols (R-OH) via Borrowing Hydrogen Catalysis : A greener and increasingly popular alternative involves the use of alcohols as alkylating agents.[13][14] This method requires a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Iron) that temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde.[15][16] The aldehyde then condenses with the indoline, and the catalyst returns the hydrogen to reduce the resulting iminium intermediate to the N-alkylated product. This process generates water as the only byproduct.[13]

  • Carbonates (Dimethyl Carbonate, Dibenzyl Carbonate) : These reagents serve as environmentally benign alternatives to alkyl halides for methylation and benzylation, respectively.[6] They often require catalytic activation.[6]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-alkylation of 5-nitroindoline using both a classical and a modern catalytic approach.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the N-benzylation of 5-nitroindoline using benzyl bromide and sodium hydride.

Materials and Reagents:

  • 5-Nitroindoline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Workflow Diagram: Classical N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve 5-Nitroindoline in Anhydrous DMF B Add NaH portion-wise at 0°C under N2 A->B C Stir for 30-60 min (Deprotonation) B->C D Add Alkyl Halide dropwise at 0°C C->D E Warm to RT and stir (Monitor by TLC) D->E F Quench with sat. NH4Cl at 0°C E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J J

Caption: General workflow for classical N-alkylation.

Procedure:

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 5-nitroindoline (1.0 eq). Add anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Deprotonation: Cool the resulting solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) in small portions. Caution: NaH reacts violently with water and is flammable upon contact with air. Handle with appropriate care.

  • Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating the formation of the indolide anion.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture via syringe, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-5-nitroindoline.

Protocol 2: Iron-Catalyzed N-Alkylation with an Alcohol

This protocol outlines a modern, "borrowing hydrogen" approach for the N-alkylation of 5-nitroindoline with benzyl alcohol, adapted from methodologies developed for indolines.[13]

Materials and Reagents:

  • 5-Nitroindoline

  • Benzyl alcohol

  • Tricarbonyl(cyclopentadienone) iron complex (e.g., Knölker's catalyst)

  • Trimethylamine N-oxide (Me₃NO) as an oxidant for the catalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Argon gas supply

  • Standard workup and purification reagents as in Protocol 1

Reaction Mechanism: Borrowing Hydrogen

G cluster_cat_cycle Catalytic Cycle A R-CH2OH (Alcohol) C R-CHO (Aldehyde) A->C - H2 B [Fe] Catalyst B->C Oxidation F N-Alkylated Indoline B->F Reduction E Iminium Intermediate C->E + Indoline-NH - H2O D Indoline-NH D->E E->F + H2

Caption: Simplified 'Borrowing Hydrogen' catalytic cycle.

Procedure:

  • Reaction Setup: In an argon-filled Schlenk tube, combine 5-nitroindoline (0.5 mmol, 1.0 eq), the iron catalyst (5 mol %), Me₃NO (10 mol %), and K₂CO₃ (1.0 eq).[13]

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous TFE (to achieve ~0.5 M concentration) followed by benzyl alcohol (2.0 eq) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 110 °C for 18-24 hours.[13]

  • Monitoring: After the designated time, cool the reaction to room temperature. Monitor the reaction completion by TLC or LC-MS.

  • Work-up: Filter the crude mixture through a pad of celite or alumina, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the N-benzyl-5-nitroindoline.

Part 3: Data Summary

The following table summarizes representative reaction conditions for the N-alkylation of indoline derivatives, providing a comparative overview for experimental design.

SubstrateAlkylating AgentBase (eq)SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
5-BromoindoleBenzyl BromideNaH (1.2)DMFNoneRT2-12High[8]
IndolineBenzyl AlcoholK₂CO₃ (1.0)TFEFe-complex (5)1101892[13]
5-BromoindoleDimethyl CarbonateDABCO (0.1)NoneNone905>95[6]
IndoleMethyl IodideKOHDMSONoneRT1-3High[8]
AnilineBenzyl AlcoholtBuOKTolueneMn-PNP (2)80->99[7]

Conclusion

The N-alkylation of 5-nitroindoline is a robust and adaptable transformation critical for drug discovery. The classical approach using alkyl halides with strong bases in polar aprotic solvents remains a reliable and high-yielding method. Concurrently, modern catalytic techniques, such as the borrowing hydrogen methodology with alcohols, offer a more sustainable and atom-economical alternative. The choice of protocol depends on the specific alkyl group to be installed, available reagents, and the desired process efficiency and environmental impact. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to successfully synthesize and explore the chemical space of N-alkylated 5-nitroindoline derivatives.

References

Application Notes & Protocols: 5-Nitroisoindoline Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Nitroisoindoline

The isoindoline scaffold is a privileged bicyclic framework in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1] 5-Nitroisoindoline hydrochloride is a particularly valuable building block for synthetic chemists. Its strategic utility arises from two key features: the nucleophilic secondary amine of the isoindoline ring and the versatile nitro group on the aromatic ring.

The secondary amine provides a reliable handle for introducing molecular diversity, most commonly through N-arylation or N-acylation reactions.[2][3] This allows for the precise installation of various substituents to modulate a compound's pharmacological properties. Simultaneously, the nitro group serves as a latent amino group. It can be chemoselectively reduced to a primary amine at a later synthetic stage, opening pathways for the construction of fused heterocyclic systems or for introducing an additional vector for substitution.[4][5] This dual functionality makes 5-Nitroisoindoline an ideal starting material for building complex molecules, particularly in the design of enzyme inhibitors and other targeted therapeutics.[6][7]

This guide provides detailed protocols and technical insights into two primary applications of this compound: its use in copper-catalyzed N-arylation reactions and its role as a key precursor in the synthesis of advanced heterocyclic systems following nitro group reduction.

Application I: Copper-Catalyzed N-Arylation of 5-Nitroisoindoline

The formation of a carbon-nitrogen (C-N) bond to connect an aryl group to the isoindoline nitrogen is a cornerstone transformation in drug discovery. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful, copper-catalyzed Ullmann-type couplings offer a cost-effective and often complementary approach, particularly for specific substrate classes.[2][8]

Causality & Rationale: The use of a copper(I) iodide (CuI) and 1,10-phenanthroline catalytic system is a robust choice for the N-arylation of heterocyclic amines like 5-Nitroisoindoline.[2]

  • Copper(I) Iodide (CuI): Serves as the active catalyst precursor. It undergoes oxidative addition with the aryl halide.

  • 1,10-Phenanthroline: This bidentate ligand coordinates to the copper center, stabilizing it, preventing disproportionation, and increasing its catalytic activity. The ligand's electronic properties facilitate the reductive elimination step that forms the final C-N bond.

  • Potassium Hydroxide (KOH): Acts as a base to deprotonate the this compound starting material, generating the free, nucleophilic secondary amine required for the coupling reaction.

Experimental Workflow: N-Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Combine 5-Nitroisoindoline HCl, Aryl Iodide, CuI, Ligand, & Base in an inert atmosphere reaction vessel. solvent Add DME/H₂O Solvent System prep->solvent heat Heat at 95°C for 20h with vigorous stirring solvent->heat cool Cool to Room Temp heat->cool extract Extract with Ethyl Acetate & Wash with Brine cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify product N-Aryl-5-nitroisoindoline purify->product

Caption: General workflow for the copper-catalyzed N-arylation of 5-Nitroisoindoline.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-nitroisoindoline

Materials:

  • This compound

  • 4-Iodoanisole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline monohydrate

  • Potassium hydroxide (KOH)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), 4-iodoanisole (1.2 mmol, 1.2 equiv.), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline monohydrate (0.10 mmol, 10 mol%), and powdered KOH (2.0 mmol, 2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the copper catalyst.

  • Solvent Addition: Add a 1:1 mixture of DME and water (2.0 mL total) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 95 °C and stir vigorously for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Data Summary: Representative N-Arylation Reactions
Aryl Iodide SubstrateProductTypical Isolated Yield (%)
Iodobenzene2-Phenyl-5-nitroisoindoline85 - 92%
4-Iodoanisole2-(4-methoxyphenyl)-5-nitroisoindoline88 - 95%
1-Iodo-4-(trifluoromethyl)benzene5-Nitro-2-(4-(trifluoromethyl)phenyl)isoindoline75 - 83%
3-Iodopyridine5-Nitro-2-(pyridin-3-yl)isoindoline70 - 78%
Yields are representative and based on similar Ullmann coupling protocols. Actual yields may vary.[2]

Application II: Synthesis of Fused Heterocycles via Nitro Reduction

A key strategic application of 5-nitroisoindoline derivatives is the reduction of the nitro group to a primary amine (5-aminoisoindoline). This transformation unlocks a powerful pathway for constructing complex, fused heterocyclic systems, which are central to many modern therapeutics, including Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[6][7][9]

Causality & Rationale: The catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups.[4]

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst provides a surface for the reaction. Hydrogen gas (H₂) adsorbs onto the palladium surface, where it is activated. The nitro compound also adsorbs onto the surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group (-NO₂) through nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the final amine (-NH₂).[10][11]

  • Hydrogen (H₂): The ultimate reducing agent. Using a balloon or a pressurized system ensures a sufficient supply for the reaction to go to completion.

  • Methanol/Ethanol: A common solvent that readily dissolves the substrate and does not interfere with the catalysis.

Experimental Workflow: Nitro Reduction & Subsequent Cyclization

G cluster_reduction Step 1: Nitro Reduction cluster_cyclization Step 2: Heterocycle Formation start N-Aryl-5-nitroisoindoline reaction Catalytic Hydrogenation (Pd/C, H₂, MeOH) start->reaction intermediate N-Aryl-isoindolin-5-amine (Key Intermediate) reaction->intermediate amidation Amidation/Coupling (e.g., EDCI, HOBt) intermediate->amidation reagent Coupling Partner (e.g., Carboxylic Acid Derivative) reagent->amidation cyclize Intramolecular Cyclization amidation->cyclize product Fused Heterocyclic Product (e.g., PARP Inhibitor Scaffold) cyclize->product

Caption: Two-stage workflow for synthesizing fused heterocycles from N-aryl-5-nitroisoindoline.

Detailed Protocol: Synthesis of N-Aryl-isoindolin-5-amine

Materials:

  • N-Aryl-5-nitroisoindoline (from Application I)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or Parr shaker)

  • Celite®

Procedure:

  • Vessel Setup: To a round-bottom flask, add the N-Aryl-5-nitroisoindoline (1.0 mmol, 1 equiv.) and Methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or set up in a Parr hydrogenation apparatus). Evacuate and backfill the flask with H₂ three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Filtration: Once complete, carefully vent the H₂ atmosphere and replace it with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Work-up: Wash the Celite® pad with additional methanol (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure. The resulting crude 5-aminoisoindoline derivative is often pure enough for the next step but can be purified by chromatography if necessary.

This resulting 5-aminoisoindoline is a versatile intermediate. For example, it can be coupled with a carboxylic acid using standard peptide coupling reagents (like EDCI/HOBt) followed by an intramolecular cyclization to form complex heterocyclic systems found in PARP inhibitors.[9]

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Copper(I) Iodide: Can be an irritant. Handle in a well-ventilated area or fume hood.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or in the presence of solvents and hydrogen. Always handle in an inert atmosphere and do not allow the catalyst to dry completely during filtration.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources nearby. Perform hydrogenation in a well-ventilated area.

References

Application Notes & Protocols: 5-Nitroisoindoline Hydrochloride as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for drug design. This guide focuses on 5-Nitroisoindoline hydrochloride, a highly versatile building block for constructing diverse molecular architectures. The strategic placement of a nitro group and a secondary amine provides two orthogonal chemical handles for sequential or tandem functionalization. These application notes provide a comprehensive technical overview, including detailed, field-tested protocols for key synthetic transformations and insights into the strategic application of this scaffold in medicinal chemistry and drug discovery programs.

Properties and Strategic Value of the Building Block

This compound serves as an excellent starting point for library synthesis due to its inherent reactivity. The secondary amine (pKa ~9-10) is readily deprotonated and functionalized, while the aromatic nitro group is a powerful electron-withdrawing group that can be transformed into a variety of other functionalities, most notably an amine, which is a cornerstone of medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 400727-69-7[3][4][5][6][7]
Molecular Formula C₈H₉ClN₂O₂[3][7]
Molecular Weight 200.62 g/mol [3][7]
Appearance Off-white to gray solid[3][4]
Storage 2-8°C, under inert atmosphere[3]

The hydrochloride salt form enhances the stability and shelf-life of the compound. Prior to use in most reactions, it must be converted to the free base, typically through a simple liquid-liquid extraction with a mild base like sodium bicarbonate.

Core Synthetic Transformations and Protocols

The true utility of 5-nitroisoindoline lies in the selective manipulation of its two key functional groups. The following sections detail robust protocols for these foundational reactions.

Protocol 1: N-Alkylation of the Isoindoline Core

Principle: The N-alkylation of the isoindoline nitrogen is a primary strategy for introducing molecular diversity.[8][9] This reaction proceeds via a classical SN2 mechanism where the deprotonated nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile.[8][10] The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Methodology:

  • Free Base Generation: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the 5-nitroisoindoline free base.

  • Deprotonation: Transfer the free base to a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Dissolve it in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Causality Note: DMF is an excellent polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting indolide anion.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion. Its use ensures that the concentration of the active nucleophile is maximized.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0°C. Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-nitroisoindoline.

N_Alkylation_Workflow sub 5-Nitroisoindoline Hydrochloride freebase Generate Free Base (aq. NaHCO₃) sub->freebase deprotonate Deprotonate (NaH in DMF) freebase->deprotonate alkylate Add Alkylating Agent (R-X) deprotonate->alkylate product N-Alkyl-5-nitroisoindoline alkylate->product Nitro_Reduction_Workflow sub 5-Nitroisoindoline Derivative reduce Reduce Nitro Group (SnCl₂•2H₂O, EtOH) sub->reduce workup Basify & Extract (aq. NaHCO₃) reduce->workup product 5-Aminoisoindoline Derivative workup->product Tandem_Strategy start 5-Nitroisoindoline HCl step1 N-Alkylation (Protocol 1) start->step1 Step A intermediate N-Alkyl-5-nitroisoindoline (R¹ varied) step1->intermediate step2 Nitro Reduction (Protocol 2) intermediate->step2 Step B amine_intermediate N-Alkyl-5-aminoisoindoline step2->amine_intermediate step3 Amide Coupling (R²-COOH, EDCI/HOBt) amine_intermediate->step3 Step C final_library Final Amide Library step3->final_library

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitroisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of aromatic chemistry and practical laboratory experience.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via the nitration of an isoindoline precursor, followed by salt formation. The core of the challenges in this synthesis lies in the electrophilic nitration of the isoindoline ring system and the subsequent handling and purification of the product.

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Isoindoline Precursor B Nitration (HNO₃/H₂SO₄) A->B C 5-Nitroisoindoline B->C S1 Polynitrated Isoindolines (e.g., 5,6-Dinitroisoindoline) B->S1 Excess Nitrating Agent/ High Temperature S2 Other Nitro Isomers (e.g., 4-Nitroisoindoline) B->S2 Poor Regioselectivity S3 Oxidized Byproducts (Tars) B->S3 Harsh Conditions D Salt Formation (HCl) C->D E 5-Nitroisoindoline Hydrochloride (Target) D->E

Caption: Synthetic pathway for this compound and common side reactions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Issue 1: Low Yield of 5-Nitroisoindoline and Formation of a Dark, Tarry Substance

  • Question: I am getting a very low yield of my desired 5-nitroisoindoline, and the reaction mixture turns into a dark, intractable tar. What is happening and how can I prevent it?

  • Answer: The formation of tar is a classic sign of overly harsh reaction conditions, leading to oxidation and polymerization of the isoindoline ring. The isoindoline nucleus is electron-rich and can be sensitive to strong oxidizing acids.

    Probable Causes:

    • High Reaction Temperature: Nitration reactions are highly exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of oxidized byproducts.

    • Excessive Nitrating Agent: Using a large excess of the nitrating mixture (typically nitric acid in sulfuric acid) can promote oxidation and polynitration.

    • Slow or Inefficient Stirring: Poor mixing can lead to localized "hot spots" where the concentration of the nitrating agent is too high, causing decomposition.

    Solutions:

    • Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice-salt bath. Add the nitrating agent dropwise to the solution of the isoindoline precursor to control the exotherm.

    • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition of the nitrating agent and for the duration of the reaction to maintain a homogenous mixture.

Issue 2: Presence of Multiple Nitrated Products in the Crude Mixture

  • Question: My crude product shows multiple spots on TLC, and my NMR/MS analysis indicates the presence of dinitro- and other nitro-isomers. How can I improve the selectivity for 5-nitroisoindoline?

  • Answer: The formation of multiple nitrated products points to two main issues: polynitration and poor regioselectivity.

    Probable Causes:

    • Polynitration: The introduction of a second nitro group onto the aromatic ring is a common side reaction, especially if the reaction is allowed to proceed for too long or at an elevated temperature.

    • Poor Regioselectivity: While the 5-position is generally favored, some nitration may occur at other positions, such as the 4- or 6-position, leading to a mixture of isomers that can be difficult to separate.

    Solutions:

    • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.

    • Choice of Nitrating Agent: For sensitive substrates, a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may provide better regioselectivity and reduce the incidence of polynitration.

    • Purification: If a mixture of isomers is unavoidable, careful column chromatography on silica gel is often necessary to isolate the desired 5-nitro isomer. A gradient elution system, for example, with hexane and ethyl acetate, can be effective.

Issue 3: Incomplete Reaction and Difficulty in Isolating the Product

  • Question: My reaction seems to stall, and I have a significant amount of unreacted starting material even after an extended reaction time. When I try to work up the reaction, I have trouble isolating the product.

  • Answer: An incomplete reaction can be due to insufficient activation of the nitrating agent or deactivation of the substrate. Isolation difficulties often arise from the product's solubility and the presence of acidic residues.

    Probable Causes:

    • Insufficient Acid Catalyst: The sulfuric acid in the nitrating mixture acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Insufficient sulfuric acid can lead to a slow or incomplete reaction.

    • Substrate Protonation: In a highly acidic medium, the nitrogen of the isoindoline ring can be protonated, which deactivates the aromatic ring towards electrophilic attack.

    • Work-up Issues: The hydrochloride salt of 5-nitroisoindoline can be water-soluble. Premature neutralization or extraction with an inappropriate solvent can lead to product loss.

    Solutions:

    • Acid Concentration: Ensure that the sulfuric acid used is concentrated (98%) and used in sufficient quantity to act as both a solvent and a catalyst.

    • Controlled Addition: Add the isoindoline precursor to the cold nitrating mixture to ensure that the nitronium ion is readily available for reaction.

    • Careful Work-up: After quenching the reaction by pouring it onto ice, the product can be precipitated by carefully neutralizing the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a slightly basic pH. The free base can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The hydrochloride salt can be reformed by bubbling HCl gas through a solution of the free base in a suitable solvent (e.g., ether or isopropanol).

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best way to purify the crude this compound?

    • A1: Purification can often be achieved by recrystallization. First, isolate the 5-nitroisoindoline as the free base after an aqueous work-up and extraction. The free base can be purified by column chromatography or recrystallization from a suitable solvent system like ethanol/water. Once the pure free base is obtained, it can be converted to the hydrochloride salt by dissolving it in a minimal amount of a solvent like isopropanol or ether and adding a solution of HCl in the same solvent, or by bubbling dry HCl gas through the solution. The precipitated hydrochloride salt can then be collected by filtration.

  • Q2: How can I confirm the regiochemistry of my nitrated product?

    • A2: The regiochemistry can be definitively determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns of the aromatic protons in the ¹H NMR spectrum are characteristic of the substitution pattern. For 5-nitroisoindoline, you would expect to see three distinct aromatic protons. Nuclear Overhauser Effect (NOE) experiments can further confirm the spatial relationships between the protons.

  • Q3: Is this compound stable for long-term storage?

    • A3: As a hydrochloride salt, it is generally more stable than the free base. However, like many nitroaromatic compounds, it can be sensitive to light and heat. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere if possible.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • A4: Yes. The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The nitration reaction is exothermic and has the potential to become uncontrolled if the addition of reagents is too fast or if cooling is inadequate. Always add the nitrating agent slowly to the substrate solution in an ice bath.

IV. References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

Technical Support Center: Purification of 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Nitroisoindoline hydrochloride (CAS: 400727-69-7). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to overcome common purification challenges and ensure the quality and integrity of your compound.

I. Foundational Concepts: Understanding the Molecule

This compound is a polar, aromatic amine salt. Its structure, featuring a nitro group and a hydrochloride salt, dictates its physical and chemical properties, which are crucial for designing a purification strategy.

  • Polarity: The nitro group and the protonated amine make the molecule highly polar. This influences its solubility in various organic solvents and its retention characteristics in chromatography.

  • Acidity/Basicity: As a hydrochloride salt, the compound is acidic. It is stable in acidic to neutral conditions but will convert to its free base form under basic conditions. This pH sensitivity is a key tool for purification via extraction but also a potential cause of issues if not controlled.

  • Stability: Aromatic nitro compounds are generally stable but can be sensitive to strong reducing agents and high heat.[1] The hydrochloride salt form enhances stability compared to the free base, which is more susceptible to oxidation.

II. Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of this compound in a question-and-answer format.

Recrystallization Problems

Question 1: My recrystallization of this compound resulted in a very low yield or no crystals at all. What went wrong?

This is the most frequent issue in crystallization and typically points to a problem with solvent selection or quantity.[2]

Causality & Solution:

  • Excess Solvent: The most common reason for low yield is using too much solvent.[3] Even in a good recrystallization solvent, the compound will have some residual solubility at low temperatures. Using the absolute minimum amount of near-boiling solvent to dissolve the solid is critical.

    • Solution: If you still have the mother liquor, try boiling off a portion of the solvent to re-saturate the solution and attempt cooling again.[3]

  • Inappropriate Solvent: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For a polar salt like this, highly non-polar solvents (e.g., hexanes, diethyl ether) will likely be unsuitable, while highly polar solvents (e.g., methanol, water) might dissolve it too well even when cold.

    • Solution: Conduct small-scale solubility tests. Isopropanol, ethanol, or mixtures like ethanol/water or isopropanol/ethyl acetate are excellent starting points for polar amine salts.[4]

  • Supersaturation: Sometimes a solution is saturated but crystal nucleation fails to start.[5]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of the pure compound.[2]

  • Premature Crystallization: If the solution cools too quickly (e.g., in a thin-walled flask on a cold surface), the compound can crash out, trapping impurities.

    • Solution: Ensure slow, undisturbed cooling. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[3]

G start Low/No Yield in Recrystallization check_solvent Was the minimum amount of boiling solvent used? start->check_solvent too_much_solvent Too much solvent used. Compound remains in mother liquor. check_solvent->too_much_solvent No check_cooling Was cooling slow and undisturbed? check_solvent->check_cooling Yes reduce_volume Action: Reduce solvent volume by boiling, then re-cool. too_much_solvent->reduce_volume supersaturation Supersaturated solution failed to nucleate. check_cooling->supersaturation No end_node Re-evaluate solvent system if problem persists. check_cooling->end_node Yes induce_xtal Action: Scratch flask or add a seed crystal. supersaturation->induce_xtal

Diagram 1: Troubleshooting a failed recrystallization attempt.

Question 2: My product's purity didn't improve after recrystallization, or it "oiled out" instead of forming crystals. Why?

"Oiling out" occurs when the solid separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This often happens when the melting point of the impure solid is lower than the boiling point of the solvent. The resulting oil solidifies into an amorphous mass, trapping impurities and defeating the purpose of recrystallization.

Causality & Solution:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.

    • Solution: Consider a preliminary purification by flash chromatography to remove the bulk of impurities before attempting a final recrystallization.

  • Solvent Polarity Mismatch: Using a solvent that is too non-polar for a very polar compound can cause it to drop out of solution as an oil before the solution has cooled sufficiently for crystallization.

    • Solution: Increase the polarity of the solvent system. If using a mixed solvent (e.g., ethanol/ether), add more of the more polar solvent (ethanol). Re-heat to dissolve the oil, then cool very slowly.[6]

  • Insoluble Impurities: If the impurities are insoluble in the hot solvent, they will remain as solids and contaminate the final product.

    • Solution: Perform a hot filtration. Dissolve the crude product in a slight excess of hot solvent, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material. Boil off the excess solvent and proceed with cooling.

Chromatography Problems

Question 3: I'm seeing streaking and poor separation during silica gel column chromatography. What's the issue?

Streaking is a common problem when purifying polar, basic compounds like amine hydrochlorides on standard silica gel.

Causality & Solution:

  • Strong Interaction with Silica: Silica gel is acidic (due to silanol groups, Si-OH) and highly polar. The polar this compound can bind very strongly and sometimes irreversibly, leading to broad peaks and streaking.

    • Solution 1 (Modify Mobile Phase): Add a small amount of a competitive base or acid to the eluent. For an amine salt, adding 0.5-1% acetic or formic acid to the mobile phase can help by ensuring the amine remains fully protonated and moves more cleanly down the column.

    • Solution 2 (Deactivate Silica): Use a different stationary phase. Alumina (neutral or basic) can be a good alternative. Alternatively, you can try deactivating the silica by pre-flushing the column with an eluent containing a small amount of triethylamine (1-2%) if you were to first convert your salt to the free base.[7] However, for the hydrochloride salt, an acidic modifier is preferred.

  • Poor Solubility in Eluent: If the compound is not fully soluble in the mobile phase being used, it will streak from the top of the column.

    • Solution: Choose a more polar mobile phase. A common system for polar compounds is Dichloromethane (DCM)/Methanol. If streaking occurs, gradually increase the percentage of methanol.

  • Sample Overload: Loading too much crude material onto the column will inevitably lead to poor separation.

    • Solution: Use a proper ratio of crude material to silica gel, typically ranging from 1:30 to 1:100 (w/w) depending on the difficulty of the separation.

G start Choose Purification Method impurity_check Are impurities structurally similar? start->impurity_check rextal Recrystallization (High Purity, Bulk Removal) impurity_check->rextal No (Different Polarity) chrom Column Chromatography (Difficult Separations) impurity_check->chrom Yes solubility_check Is there a solvent with high solubility differential (hot vs. cold)? rextal->solubility_check rf_check Can you achieve good Rf separation on TLC? chrom->rf_check solubility_check->chrom No success_rextal Proceed with Recrystallization solubility_check->success_rextal Yes rf_check->rextal No success_chrom Proceed with Chromatography rf_check->success_chrom Yes

Diagram 2: Decision tree for selecting a primary purification strategy.

III. Frequently Asked Questions (FAQs)

Question 4: What are the best analytical techniques to assess the purity of this compound?

A single technique is often insufficient. A combination of methods provides the most reliable assessment of purity.

TechniquePurposeTypical Conditions & Observations
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment, detection of trace impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of Water (with 0.1% Formic or Acetic Acid) and Acetonitrile or Methanol. The acid keeps the amine protonated for better peak shape.[8] Detection: UV, typically around 254 nm and near the lambda max of the nitroaromatic chromophore.
TLC (Thin-Layer Chromatography) Rapid, qualitative check of reaction progress and column fractions.Stationary Phase: Silica gel. Mobile Phase: DCM/Methanol (e.g., 95:5 or 90:10 v/v) or Ethyl Acetate. Adding a drop of acetic acid can improve spot shape. Visualization: UV light (254 nm).
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and detection of organic impurities.The aromatic and aliphatic regions should show clean, sharp peaks corresponding to the structure. Integration should match the expected proton count. Impurities often present as small, unidentifiable peaks.
Melting Point Assessment of purity.A pure compound should have a sharp melting range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[9]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities.Provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities, aiding in their structural elucidation.

Question 5: What are the likely impurities I should be looking for?

Understanding potential impurities is critical for developing an effective purification strategy. Impurities typically arise from the synthetic route.[10] A common synthesis for such a compound involves the nitration of isoindoline followed by salt formation.

  • Starting Material: Unreacted isoindoline.

  • Over-nitration Products: Dinitro-isoindoline isomers.

  • Isomers: Positional isomers (e.g., 4-Nitroisoindoline) if the nitration is not perfectly regioselective.[11]

  • Reduction Products: If reductive conditions were present, the nitro group could be partially or fully reduced to nitroso, hydroxylamino, or amino groups.[12]

  • Residual Solvents: Solvents used in the reaction or purification.

  • Inorganic Salts: Byproducts from the reaction or workup.

The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A) on the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[13][14]

Question 6: The compound appears to be degrading during purification. How can I minimize this?

While generally stable, degradation can occur under certain conditions.

  • Avoid Strong Bases: Do not expose the hydrochloride salt to strong bases for extended periods. While transient conversion to the free base is necessary for some extractions, the free amine is more prone to air oxidation, which can lead to colored impurities.

  • Minimize Heat: When performing recrystallization, do not heat the solution for longer than necessary to dissolve the solid. Prolonged heating can potentially lead to degradation, especially if trace impurities are present that can catalyze decomposition.

  • Use an Inert Atmosphere: For very sensitive batches or long-term storage, handling the material under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.

  • Check Solvent Purity: Peroxides in old ether or THF solvents can cause oxidation. Always use pure, fresh solvents.

Question 7: What are the ideal storage conditions for this compound?

To maintain long-term stability and purity, proper storage is essential.

  • Container: Store in a tightly sealed, airtight container to protect from moisture and air. Amber glass is preferred to protect from light.

  • Temperature: Store in a cool, dry place.[15] Refrigeration is often recommended for long-term storage.

  • Atmosphere: For maximum stability, storing under an inert gas like argon or nitrogen is best practice.

Question 8: What are the primary safety precautions for handling this compound?

Aromatic nitro compounds and amine hydrochlorides require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[16]

  • Engineering Controls: Handle the solid and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Chemical Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong reducing agents.[1] Nitro compounds can react exothermically or violently with certain reagents.

  • Spill & Disposal: Have a spill kit ready. Dispose of chemical waste according to your institution's hazardous waste protocols.

IV. Detailed Protocols

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves easily at room temperature, the solvent is too good. If it is insoluble, heat the tube gently. A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.

  • Dissolution: Place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, remove it from heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and without disturbance to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf (retention factor) of approximately 0.2-0.3. A good starting point is Dichloromethane/Methanol (95:5) with 0.5% Acetic Acid.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, less polar mobile phase. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol) or the eluent itself. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method and is superior for preventing streaking. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. Collect fractions and monitor them by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective for separating closely-related impurities.[7]

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. The resulting solid should be analyzed for purity.

V. References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from --INVALID-LINK--

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

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  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from --INVALID-LINK--

  • Grace. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from --INVALID-LINK--

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products. Retrieved from --INVALID-LINK--

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  • ResearchGate. (2025, October 15). (PDF) Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from --INVALID-LINK--

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References

Technical Support Center: 5-Nitroisoindoline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 5-Nitroisoindoline hydrochloride in chemical synthesis. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound (CAS No. 400727-69-7) is a heterocyclic building block commonly used in medicinal chemistry and materials science.[1][2] Its structure, featuring a secondary amine within the isoindoline core and an electron-withdrawing nitro group on the aromatic ring, makes it a valuable synthon for creating complex molecular architectures. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals, and this compound serves as an intermediate in their synthesis.[3][4] Primary applications involve its use as a nucleophile in cross-coupling reactions to form C-N bonds.

Q2: How should I properly handle and store this compound?

A: Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a tightly sealed container in a dry, cool environment, typically at 2-8°C.[5] Due to its hydrochloride salt form, it is a stable solid but can be hygroscopic. Always handle it in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the best practices for dissolving this reagent for a reaction?

A: As a hydrochloride salt, its solubility is highest in polar protic solvents like water or alcohols. However, for many organic reactions (e.g., palladium-catalyzed cross-couplings), polar aprotic solvents are preferred. The freebase form, 5-Nitroisoindoline, is more soluble in common organic solvents like THF, dioxane, toluene, and DMF.[6] It is often possible to add the hydrochloride salt directly to the reaction mixture, as the base used in the reaction will neutralize the HCl and generate the freebase in situ.

Q4: Is it necessary to perform a separate neutralization step to generate the freebase before starting my reaction?

A: Not usually. For reactions that employ a base, such as Buchwald-Hartwig or Suzuki couplings, you can add the hydrochloride salt directly. However, you must account for this by adding at least one extra equivalent of base to neutralize the HCl salt in addition to the amount required for the reaction mechanism itself. Failure to do so will result in a non-basic or even acidic reaction medium, which will prevent the reaction from proceeding.

Troubleshooting Guide for Cross-Coupling Reactions

Cross-coupling reactions involving N-H containing heterocycles can be challenging. The following sections address specific problems you might encounter when using this compound.

Problem 1: My Buchwald-Hartwig amination reaction shows low or no product yield.

This is a common issue stemming from several potential factors related to the catalyst system, reaction conditions, and the nature of the substrate itself.

Logical Troubleshooting Workflow

low_yield_troubleshooting start Low / No Yield Observed check_base Step 1: Verify Base - Is it strong enough? - Are there at least 2 equivalents (1 for HCl, 1 for reaction)? start->check_base check_catalyst Step 2: Evaluate Catalyst System - Using a modern precatalyst? - Is the ligand appropriate for C-N coupling (e.g., a biarylphosphine)? check_base->check_catalyst Base is correct check_conditions Step 3: Check Reaction Conditions - Is the solvent rigorously degassed? - Is the temperature appropriate? check_catalyst->check_conditions Catalyst system is robust inhibition Step 4: Consider Substrate Inhibition - The acidic N-H can inhibit the catalyst. Consider alternative ligands or conditions. check_conditions->inhibition Conditions are optimal success Yield Improved inhibition->success Problem solved

Caption: Troubleshooting workflow for low yield.

Detailed Analysis and Solutions:

  • Incorrect Stoichiometry or Potency of Base:

    • Causality: The reaction requires a base to deprotonate the isoindoline nitrogen for the catalytic cycle to proceed. Since the starting material is a hydrochloride salt, the first equivalent of base is consumed for neutralization. Insufficient or weak base is a primary cause of failure.

    • Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate/cesium carbonate.[7] Ensure you are using at least two equivalents : one to generate the freebase and one for the catalytic cycle. It is often beneficial to use 2.2-3.0 equivalents in total.

  • Inefficient Catalyst System:

    • Causality: Standard catalysts like Pd(OAc)₂/PPh₃ may be ineffective. Nitroarenes and N-H containing heterocycles are challenging substrates that require specialized, electron-rich, and sterically hindered phosphine ligands to promote efficient oxidative addition and reductive elimination.[8][9] Using older catalyst systems often leads to failure.[10]

    • Solution: Employ modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky biarylphosphine ligands like BrettPhos, RuPhos, or XPhos.[8][11] These ligands are specifically designed to overcome the challenges associated with difficult substrates.[7][12]

  • Catalyst Inhibition by the N-H Group:

    • Causality: The acidic N-H proton of the isoindoline can interact with the palladium center, leading to catalyst inhibition or deactivation.[9] This is a known issue for nitrogen-rich heterocycles, preventing the catalyst from participating in the desired C-N bond formation.[9]

    • Solution: Using robust ligand systems as described above is the primary solution. Increasing the reaction temperature or screening different solvents (e.g., toluene, dioxane, t-BuOH) can also help mitigate this effect.[10][13]

Problem 2: My Suzuki reaction stalls or results in significant side products.

When attempting to functionalize a pre-existing halo-substituted 5-nitroisoindoline via a Suzuki reaction, unique challenges related to the nitro group's reactivity can arise.

Potential Side Reactions and Causes:

  • Denitrative Cross-Coupling:

    • Causality: The C-NO₂ bond itself can undergo oxidative addition to a Pd(0) center, especially with electron-rich and bulky phosphine ligands.[8][14] In this scenario, the nitro group acts as a leaving group, leading to the formation of a biaryl product where the nitro group has been replaced, rather than the intended coupling at the halide position. This was a difficult transformation but has been developed with specific catalyst systems.[8]

    • Solution: If denitration is the undesired side reaction, using a less reactive catalyst system may be necessary. Screen catalysts with less bulky ligands (e.g., PPh₃) or lower temperatures. However, this may reduce the rate of the desired reaction. Optimizing reaction parameters is key.[15]

  • Reduction of the Nitro Group:

    • Causality: Under certain conditions, particularly if using protic solvents or if certain additives are present, the nitro group can be reduced to an amino group or other intermediates.

    • Solution: Ensure anhydrous conditions and use aprotic solvents. Avoid additives known to act as reducing agents.

  • Boronic Acid Homocoupling:

    • Causality: This side reaction (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen or high temperatures.

    • Solution: Rigorously degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). Avoid excessive temperatures if possible.

Catalytic Cycle and Point of Interference

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add + Ar-X side_reaction Side Reaction! Denitrative Oxidative Addition (Ar-NO₂) pd0->side_reaction + Ar-NO₂ transmetal Transmetalation (with Ar'-B(OR)₂) ox_add->transmetal Ar-Pd(II)-X red_elim Reductive Elimination transmetal->red_elim Ar-Pd(II)-Ar' red_elim->pd0 Releases Ar-Ar' product Product (Ar-Ar') red_elim->product

Caption: Suzuki cycle with potential C-NO₂ activation.

Problem 3: My final product is highly colored and difficult to purify.

Causality: Nitro-containing aromatic compounds are often intensely colored (typically yellow or orange). Furthermore, side reactions can produce polymeric, dark-colored impurities that are difficult to remove by standard chromatography. These impurities can arise from the decomposition of starting materials or products under basic conditions or upon exposure to heat.[16]

Purification Strategies:

StrategyDescriptionWhen to Use
Activated Charcoal Treatment The crude product is dissolved in a suitable solvent (e.g., ethyl acetate, dichloromethane) and stirred with a small amount of activated charcoal for 15-30 minutes, then filtered through celite.For removing highly colored, non-polar impurities.
Acid/Base Wash During aqueous workup, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities and then dilute base (e.g., sat. NaHCO₃) to remove acidic impurities.Standard procedure to remove unreacted starting materials or acidic/basic byproducts.
Trituration If the product is a solid, suspend the crude material in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate, then filter to collect the purified solid.When the product is a crystalline or amorphous solid and impurities are more soluble.
Specialized Chromatography If standard silica gel chromatography fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.When the product is unstable on silica gel or co-elutes with impurities.
Pre-treatment for Volatiles A patented method for purifying nitroaliphatic compounds involves treating the crude mixture to polymerize color-forming impurities before a final distillation or purification step.[16] This concept can be adapted by carefully heating the crude material or treating it with a mild acid to induce polymerization of unstable byproducts before chromatography.Advanced technique for highly impure, dark oils where standard methods fail.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen biarylphosphine ligand (0.02-0.05 equiv.), and the palladium precatalyst (0.01-0.025 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add sodium tert-butoxide (2.5 equiv.) to the vial, followed by rigorously degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residue. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling

This protocol assumes the use of a halo-substituted 5-nitroisoindoline derivative.

  • Reagent Preparation: To an oven-dried reaction vial, add the halo-5-nitroisoindoline derivative (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent mixture, often a combination like dioxane/water (4:1) or DME/water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

References

Technical Support Center: A Guide to Improving the Purity of 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Nitroisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this critical chemical intermediate. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses common initial observations and provides a starting point for your investigation.

Q1: My final product has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point is a classic sign of impurities in a crystalline solid.[1] Pure crystalline compounds typically have a sharp, defined melting point. The presence of impurities disrupts the crystal lattice, which requires less energy to break apart, resulting in a depression and broadening of the melting point range.

Causality: Impurities, such as residual solvents, unreacted starting materials, or side-products, act as solutes in the molten primary compound. This phenomenon, known as freezing-point depression, is a colligative property that directly correlates the extent of melting point depression with the concentration of the impurity.

Next Steps:

  • Confirm Identity: First, ensure the bulk of the material is the correct product via NMR or LC-MS analysis.

  • Assess Purity: Quantify the level of impurity using a technique like HPLC or quantitative NMR (qNMR).

  • Proceed to Purification: Based on the impurity profile, select an appropriate purification strategy as detailed in Section 2.

Q2: The color of my this compound is dark brown or yellow, but I expected an off-white or light-colored solid. What are the likely causes?

Discoloration is often due to the presence of high molecular weight, conjugated impurities or degradation products. Nitro-aromatic compounds can be susceptible to side reactions that produce colored byproducts.

Potential Causes:

  • Oxidation: The isoindoline ring may be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods.[2]

  • Polymerization: Trace amounts of reactive impurities or harsh reaction conditions (e.g., strong acid at high heat) can sometimes lead to the formation of polymeric materials.[3]

  • Residual Nitrating Agents: If the synthesis involved a nitration step, residual, highly colored nitro-species could be contaminating the product.

  • Degradation: Exposure to incompatible conditions during workup or storage can cause degradation.[4][5] For example, strong basic conditions could lead to unwanted reactions involving the nitro group.

Troubleshooting Actions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[6]

  • Review Synthesis Conditions: Investigate if the reaction temperature was too high or the reaction time too long, which could lead to side product formation.[3]

  • Optimize Workup: Ensure the workup procedure effectively removes all residual reagents. An acid-base workup can be particularly effective (see Protocol 3).

Q3: My HPLC/NMR analysis shows multiple unexpected peaks. Where should I begin my investigation?

Multiple peaks indicate a mixture of compounds. A systematic approach is crucial to identify the source of these impurities and devise a purification strategy.[3]

Investigation Workflow:

  • Identify the Peaks: If possible, use LC-MS to get the mass of each peak. This can help you hypothesize the identity of the impurities (e.g., starting material, a demethylated version, a dechlorinated version, etc.).

  • Analyze Starting Materials: Run an analysis of your starting materials to ensure they were pure before you began the synthesis.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction at different time points. This can reveal if the impurities are formed during the reaction or are simply unconsumed starting materials.[7]

  • Evaluate the Workup: The workup procedure itself can sometimes introduce impurities or cause degradation.[8] For instance, if your product is not stable to the acidic or basic conditions used, you may see new peaks appear post-workup.[8]

Section 2: In-Depth Troubleshooting - Purification Workflows

This section provides detailed guidance on specific purification techniques and how to overcome common hurdles.

Topic 2.1: Recrystallization Issues

Recrystallization is often the most effective method for purifying crystalline solids like this compound. Success hinges on selecting the correct solvent system.

The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For a hydrochloride salt, which is polar, polar solvents are a good starting point.

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude product into a test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves easily, the solvent is too good and should be discarded as a primary solvent (it could be used as a co-solvent).

  • If the solid is insoluble or poorly soluble, heat the mixture to the solvent's boiling point.

  • If the solid dissolves when hot, it is a potentially good solvent.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath.

  • If abundant, well-formed crystals appear, you have found a suitable solvent.

Solvent ClassExample(s)Suitability for 5-Nitroisoindoline HClRationale & Comments
Polar Protic Water, Ethanol, Methanol, IsopropanolHigh The salt is ionic and will have good solubility in hot protic solvents. A mixture, such as Ethanol/Water, often provides the ideal solubility profile.[9]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateMedium May work, but solubility might be lower. Can be excellent as an anti-solvent when mixed with a more polar solvent.
Non-Polar Toluene, Hexanes, DichloromethaneLow Unlikely to dissolve the hydrochloride salt sufficiently, even when hot. Primarily useful as anti-solvents or for washing away non-polar impurities.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[3][6] This is often caused by the solution being too saturated or cooling too quickly.

Solutions to Oiling Out:

  • Add More Solvent: The most common fix. Re-heat the mixture until the oil dissolves completely, add a small amount of additional hot solvent (10-15% more), and allow it to cool more slowly.[6]

  • Lower the Boiling Point: If using a solvent mixture, you can try adjusting the ratio to favor the lower-boiling solvent.

  • Slow Down Cooling: Insulate the flask with glass wool or paper towels to ensure very slow cooling to room temperature before moving to an ice bath. Rapid cooling encourages precipitation, not crystallization.[6]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[6]

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step procedures for key purification and analysis workflows.

Protocol 1: Standard Recrystallization of this compound from an Ethanol/Water System

This protocol assumes that ethanol has been identified as a good primary solvent in which the compound is soluble when hot, and water acts as an anti-solvent.

  • Dissolution: Place the crude 5-Nitroisoindoline HCl in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Ensure the solution is at or near the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a separate flask and a fluted filter paper with hot solvent. Quickly filter the hot solution to remove the charcoal. This step is critical to prevent premature crystallization on the filter paper.[3]

  • Induce Crystallization: To the clear, hot filtrate, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is now supersaturated.

  • Re-solubilize: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction Workflow for Removing Neutral Impurities

This powerful technique leverages the basicity of the isoindoline nitrogen to separate it from non-basic (neutral or acidic) impurities.

AcidBaseWorkflow

Caption: Acid-Base extraction workflow for purification.

Protocol 3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately determining purity by separating the main compound from any potential degradants.[4][10]

  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid improves peak shape for the amine hydrochloride.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Wavelength Detection: Determine the UV absorbance maximum (λ-max) of this compound by running a UV scan. A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Gradient Development:

    • Start with a broad gradient to elute all components (e.g., 5% B to 95% B over 20 minutes).

    • Observe the retention time of your main peak.

    • Optimize the gradient around the elution time of your main peak to achieve good resolution between it and any nearby impurities.

  • Forced Degradation Study: To confirm the method is stability-indicating, you must generate potential degradation products.[4][11]

    • Acidic: Dissolve the compound in 0.1 M HCl and heat gently (e.g., 60°C).[10]

    • Basic: Dissolve in 0.1 M NaOH at room temperature.[10]

    • Oxidative: Dissolve in 3% H₂O₂ at room temperature.[10]

    • Inject samples from these studies at various time points. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main product peak.

Section 4: Understanding Stability and Storage

Q: My purified compound seems to degrade over time, even as a solid. What are the potential degradation pathways and how should I store it properly?

While hydrochloride salts are generally more stable than their free-base counterparts, degradation can still occur.

Potential Degradation Pathways:

  • Hydrolysis: Although less common for isoindolines compared to esters or amides, moisture could potentially interact with the molecule over long periods, especially if acidic or basic residues are present.[5]

  • Photolytic Degradation: Nitro-aromatic compounds can be light-sensitive. Exposure to UV light can sometimes lead to complex degradation pathways.[10]

  • Oxidation: As mentioned, oxidative degradation is a potential issue.

Recommended Storage Conditions:

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.[5]

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended.

  • Desiccant: Storing the vial inside a desiccator can provide an extra layer of protection against moisture.

Section 5: General Purification Decision Workflow

PurificationDecision

Caption: General decision workflow for purification.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-Nitroisoindoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. My goal is to provide not just protocols, but the underlying rationale for catalyst selection and a systematic approach to troubleshooting common experimental hurdles. We will explore the primary transformations of this molecule: the reduction of its nitro group and its participation in modern cross-coupling reactions.

Section 1: Reduction of the Nitro Group to 5-Aminoisoindoline

The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a pivotal step, fundamentally altering the electronic properties of the isoindoline core and opening up a new range of synthetic possibilities, such as diazotization or amide bond formation. However, this seemingly straightforward reduction can present challenges related to selectivity, reaction completion, and catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems recommended for the reduction of this compound?

A1: The choice of catalyst is dictated by factors such as available equipment (e.g., high-pressure hydrogenators), the presence of other reducible functional groups, and cost. Below is a comparative summary of the most effective systems.

Catalyst SystemTypical ConditionsProsCons & Mitigation
Pd/C (Palladium on Carbon) H₂ (1-50 atm), MeOH or EtOH, Room Temp to 50°CHighly efficient, clean reaction, catalyst is easily filtered off. Often the first choice for nitro reductions.[1]Can reduce other functional groups (alkenes, alkynes, benzyl groups). Potential for dehalogenation if aryl halides are present. Mitigation: Use Raney Nickel for halogenated substrates.[1]
Pt/C or PtO₂ (Platinum Catalysts) H₂ (1-50 atm), various solvents (incl. acidic), Room TempVery active, effective for stubborn reductions. Can operate under acidic conditions.Generally more expensive than Pd/C. Can be less selective and may hydrogenate the aromatic ring under harsh conditions.
Raney Nickel H₂ (1-50 atm), EtOH or MeOH, Room Temp to 60°CExcellent for substrates with halogens (Cl, Br) as it minimizes dehalogenation.[1] Less expensive than precious metal catalysts.Pyrophoric when dry, requiring careful handling. May contain residual aluminum and base. Can be poisoned by sulfur compounds.[2]
Fe / HCl or NH₄Cl (Béchamp reduction)EtOH/H₂O, RefluxInexpensive, highly tolerant of other functional groups (ketones, esters, etc.).[2][3] Good for large-scale synthesis.Requires stoichiometric amounts of iron, leading to significant metal waste and potentially difficult workup to remove iron salts.[4]
SnCl₂·2H₂O (Stannous Chloride) EtOH or EtOAc, RefluxMild conditions, good functional group tolerance.[5] Effective for selective reductions.Generates tin-based waste products which require proper disposal. Can be sluggish for some substrates.

Q2: My catalytic hydrogenation using Pd/C is slow or has stalled. What are the common causes and how can I troubleshoot this?

A2: This is a frequent issue that can almost always be resolved by systematically evaluating several key parameters. The cause often lies in catalyst activity, mass transfer limitations, or the presence of catalyst poisons.

Here is a logical workflow for troubleshooting an incomplete hydrogenation:

G start Problem: Incomplete Hydrogenation check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst check_solubility Step 2: Assess Substrate Solubility check_catalyst->check_solubility Activity OK sol_catalyst1 Use a fresh batch of catalyst. check_catalyst->sol_catalyst1 Suspect check_h2 Step 3: Check Hydrogen Source check_solubility->check_h2 Soluble sol_solubility1 Change solvent or use a co-solvent (e.g., THF, AcOH). check_solubility->sol_solubility1 Poor check_conditions Step 4: Optimize Reaction Conditions check_h2->check_conditions Sufficient sol_h2_1 Purge headspace thoroughly with H₂. check_h2->sol_h2_1 Insufficient sol_conditions1 Gently increase temperature (e.g., to 40-50°C). check_conditions->sol_conditions1 No Poisons sol_conditions2 Check for catalyst poisons (sulfur, thiols) in starting material. check_conditions->sol_conditions2 Poisons Suspected sol_catalyst2 Increase catalyst loading (e.g., from 5 wt% to 10 wt%). sol_catalyst1->sol_catalyst2 sol_solubility2 Increase stirring rate to improve mass transfer. sol_solubility1->sol_solubility2 sol_h2_2 Increase H₂ pressure. sol_h2_1->sol_h2_2

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Q3: I am observing side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired 5-aminoisoindoline?

A3: The reduction of a nitro group proceeds through several intermediates, as shown in the diagram below. The accumulation of these intermediates is a sign that the reaction conditions are not sufficiently forcing to drive the reduction to completion.

G A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ E Ar-N=N(O)-Ar (Azoxy) C->E + Ar-NO F Ar-N=N-Ar (Azo) E->F Reduction F->D Reduction

Caption: General pathway for nitro group reduction and side product formation.

Causality & Solution:

  • Cause: Insufficient reducing power or reaction time allows the hydroxylamine intermediate (Ar-NHOH) to react with the nitroso intermediate (Ar-NO) or dimerize, forming azoxy and azo compounds.[5] This can be exacerbated by localized overheating.[5]

  • Solution 1: Ensure Complete Reaction: Drive the reaction to completion. Use a sufficient excess of the hydrogen source (for transfer hydrogenation) or ensure adequate H₂ pressure.[6] Monitor the reaction by TLC or LC-MS until all starting material and intermediates are consumed.

  • Solution 2: Additive Co-catalysts: In some industrial processes, catalytic amounts of vanadium compounds have been used to prevent the accumulation of hydroxylamines, leading to purer products and faster reaction times.[7]

  • Solution 3: Switch Reductant: If issues persist with catalytic hydrogenation, switching to a metal/acid system like Fe/NH₄Cl often provides cleaner conversions to the amine, as the conditions are robust enough to reduce all intermediates.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol provides a reliable starting point for the synthesis of 5-Aminoisoindoline.

  • Setup: To a hydrogenation vessel, add this compound (1.0 eq), Palladium on Carbon (10 wt%, 0.05 eq by weight), and a suitable solvent such as methanol (approx. 0.1 M concentration).

  • Inerting: Seal the vessel and purge the atmosphere by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen gas (3 cycles).

  • Reaction: Pressurize the vessel with hydrogen gas (target pressure: 3-4 atm). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. A key indicator of completion is the cessation of hydrogen uptake.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of 5-Aminoisoindoline. This can be used directly or neutralized with a base (e.g., aq. NaHCO₃) and extracted to provide the free amine.

Section 2: The Nitro Group as a Coupling Partner

Recent advances in catalysis have enabled the use of nitroarenes as electrophiles in cross-coupling reactions, where the nitro group acts as a leaving group.[8][9] This "denitrative coupling" strategy offers a powerful alternative to traditional methods that rely on aryl halides or triflates, potentially shortening synthetic sequences.[9][10]

Frequently Asked Questions (FAQs)

Q1: Is it possible to use 5-Nitroisoindoline in a Suzuki-Miyaura or Buchwald-Hartwig reaction where the nitro group is replaced?

A1: Yes, this is a cutting-edge application of palladium catalysis. The key challenge is the oxidative addition of the palladium(0) catalyst into the strong C-NO₂ bond.[8][9] This requires specialized catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.

Q2: What are the state-of-the-art catalyst systems for these denitrative coupling reactions?

A2: Research has identified highly effective palladium systems capable of this challenging transformation.

ReactionCatalyst SystemKey FeaturesReference
Suzuki-Miyaura Coupling Pd(OAc)₂ / BrettPhos BrettPhos is a bulky biarylphosphine ligand that facilitates the difficult oxidative addition step into the Ar-NO₂ bond.[9][10][9][10]
Buchwald-Hartwig Amination Pd(OAc)₂ / BrettPhos The same catalyst system has been successfully applied to C-N bond formation using the nitro group as a leaving group.[9][10][9][10]
General Improvement Pd / NHC Ligands Specially designed N-Heterocyclic Carbene (NHC) ligands have shown higher activity than phosphine ligands, allowing for lower catalyst loadings.[11][11]

Q3: My denitrative coupling is failing. What should I optimize?

A3: Denitrative couplings are more sensitive than their halide-based counterparts. Success hinges on a well-tuned catalyst system and rigorous exclusion of air and moisture.

G cluster_0 Catalyst System cluster_1 Reaction Conditions cluster_2 Substrate Considerations cat_sys Palladium Precatalyst Use Pd(OAc)₂ or Pd₂(dba)₃ Ligand Crucial for success. Use bulky biarylphosphines (e.g., BrettPhos) or specialized NHCs. Pd:Ligand Ratio Typically 1:2 to 1:4. Optimize for your specific substrate. conditions Base Strong, non-nucleophilic bases are often required (e.g., K₃PO₄, Cs₂CO₃). Solvent Anhydrous, degassed solvents are mandatory (e.g., Toluene, Dioxane). Temperature Reactions often require elevated temperatures (80-120°C). substrate Neutralization The hydrochloride salt must be neutralized in situ by the base for reactions involving the isoindoline N-H. Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) as Pd(0) is oxygen-sensitive.

Caption: Key optimization parameters for denitrative cross-coupling reactions.

Section 3: N-Arylation of the Isoindoline Core

For reactions where the nitro group is retained, such as the N-arylation of the isoindoline nitrogen, catalyst selection must account for the electronic nature of the nitro-substituted ring.

Q1: I want to perform a Buchwald-Hartwig N-arylation on 5-Nitroisoindoline. What catalyst system is recommended?

A1: The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[12][13] For an electron-deficient substrate like 5-Nitroisoindoline, the reaction is generally feasible.

  • Initial Consideration: Your starting material is a hydrochloride salt. You must use at least two equivalents of a base: one to neutralize the salt and one to facilitate the catalytic cycle (deprotonation of the amine-palladium complex).

  • Recommended Catalyst System: A standard, yet powerful, system is recommended.

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: A bulky, electron-rich biarylmonophosphine ligand such as XPhos or RuPhos . These ligands are known to be highly effective for coupling a wide range of aryl halides with amines.[14]

    • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄.[15]

    • Solvent: Anhydrous toluene or dioxane.

The electron-withdrawing nitro group can make the isoindoline N-H more acidic, which can be beneficial for the reaction. However, it also deactivates the aromatic ring, which is not directly involved in this specific transformation. The primary concern is ensuring the catalyst system is active enough for the chosen aryl halide coupling partner.

References

Technical Support Center: Solvent Effects on 5-Nitroisoindoline Hydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 5-nitroisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Critical Role of the Solvent

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the isoindoline core, making it susceptible to various transformations, most notably N-alkylation. The choice of solvent in these reactions is not merely a medium for dissolution but a critical parameter that dictates reaction kinetics, product selectivity, and overall success.[2] This guide will delve into the mechanistic underpinnings of solvent effects to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility and Initial Reaction Setup

Q1: I'm having trouble dissolving this compound in my reaction solvent. What do you recommend?

A1: This is a common initial hurdle. As a hydrochloride salt, 5-nitroisoindoline has high lattice energy and is often sparingly soluble in many common organic solvents.

  • Recommended Solvents: Polar aprotic solvents are generally the best choice due to their ability to solvate both the cationic isoindolinium ion and the chloride anion.[3]

    • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent primary choices due to their high dielectric constants and ability to dissolve a wide range of substrates.[3]

    • Acetonitrile (ACN) can also be effective, particularly for reactions that require lower boiling points for easier work-up.

  • Troubleshooting Poor Solubility:

    • Gentle Heating: Warming the mixture can significantly improve solubility. However, be cautious of potential thermal degradation, especially in the presence of a base.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

    • Co-solvent Systems: While less common for this substrate, a mixture of solvents, such as DMF/dichloromethane, could be explored, but care must be taken to maintain a homogeneous solution throughout the reaction.

Q2: My reaction is not starting, or the conversion is very low, even with a strong base. What could be the issue?

A2: This often points to incomplete deprotonation of the isoindoline nitrogen or inhibition of the nucleophile.

  • Base Selection is Crucial: The acidity of the N-H proton in 5-nitroisoindoline is increased by the electron-withdrawing nitro group. However, a sufficiently strong base is still required for complete deprotonation to the more nucleophilic free base.

    • Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA or Hünig's base) are frequently used.[4][5] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, though this increases the risk of side reactions.[6]

  • The "Caging Effect" of Protic Solvents: Using protic solvents like methanol or ethanol is generally not recommended for N-alkylation of 5-nitroisoindoline. These solvents can form strong hydrogen bonds with the deprotonated isoindoline, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down or even halts the reaction.[7]

Section 2: Reaction Kinetics and Side Products

Q3: My N-alkylation reaction is very slow. How can I increase the reaction rate?

A3: Slow reaction rates are a common challenge, often linked to solvent choice and temperature.

  • Solvent Polarity and Reaction Mechanism: N-alkylation of 5-nitroisoindoline typically proceeds via an SN2 mechanism. Polar aprotic solvents are known to accelerate SN2 reactions.[8] They solvate the cation (e.g., K⁺ from K₂CO₃) but leave the nucleophilic isoindoline anion relatively "naked" and more reactive.[6]

  • Temperature Optimization: Increasing the reaction temperature can significantly enhance the rate. A typical range for these reactions is 60-100 °C. However, exceeding the thermal stability limit of your reactants or products can lead to decomposition. It is advisable to perform a small-scale experiment to determine the optimal temperature.[9]

  • Choice of Alkylating Agent: The nature of the leaving group on your alkylating agent plays a significant role. The reactivity order is generally I > Br > Cl.[8] If your reaction with an alkyl chloride is slow, switching to the corresponding bromide or iodide can lead to a substantial rate increase.

Q4: I am observing multiple spots on my TLC, suggesting side products. What are the likely byproducts and how can I minimize them?

A4: The formation of byproducts is a frequent issue, and understanding the potential side reactions is key to mitigating them.

  • Over-alkylation (Dialkylation): The product, N-alkyl-5-nitroisoindoline, can sometimes undergo a second alkylation to form a quaternary ammonium salt, especially if a large excess of a reactive alkylating agent is used.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low instantaneous concentration and reduce the likelihood of over-alkylation.

  • C-Alkylation: While N-alkylation is generally favored, there is a possibility of alkylation at one of the aromatic carbons, although this is less common for isoindolines compared to indoles.[6]

    • Solution: Stick to polar aprotic solvents like DMF or DMSO, which are known to favor N-alkylation.

  • Elimination: If you are using a secondary or tertiary alkyl halide as your alkylating agent, elimination to form an alkene can be a significant competing reaction, especially with a strong, sterically hindered base.

    • Solution: Whenever possible, use a primary alkylating agent. If a secondary or tertiary alkyl group is required, consider alternative synthetic strategies like reductive amination.

Section 3: Work-up and Purification

Q5: I'm struggling to remove high-boiling solvents like DMF or DMSO during the work-up. What is the best procedure?

A5: This is a very common challenge in medicinal chemistry.

  • Aqueous Wash: The most effective method is to dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and then wash repeatedly with water or a saturated aqueous lithium chloride (LiCl) solution.[10] The highly polar DMF and DMSO will preferentially partition into the aqueous layer. A good rule of thumb is to use at least 5-10 volumes of water for each volume of DMF or DMSO.[10]

  • Azeotropic Removal: For smaller scales, after an initial aqueous wash, the residual solvent can sometimes be removed by azeotropic distillation with a non-polar solvent like heptane under reduced pressure.

  • Lyophilization: In some cases, particularly for polar products, lyophilization (freeze-drying) from a water/t-butanol mixture can be an effective, albeit slower, method for removing residual high-boiling solvents.[10]

Q6: My product is streaking on the silica gel column during purification. How can I improve the chromatography?

A6: The nitro group and the basic nitrogen of the isoindoline can lead to strong interactions with the acidic silica gel.

  • Eluent Modification:

    • For Basic Compounds: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system (e.g., hexanes/ethyl acetate). This will neutralize the acidic sites on the silica and improve the peak shape.

    • For Very Polar Compounds: If your product is highly polar, a small amount of methanol (1-5%) in dichloromethane can be an effective eluent.

  • Alternative Stationary Phases:

    • Alumina: Using neutral or basic alumina instead of silica gel can be advantageous for purifying basic compounds.

    • Reverse-Phase Chromatography: For highly polar compounds, purification using C18-functionalized silica (reverse-phase) with a water/acetonitrile or water/methanol gradient may be the most effective method.

Data Presentation: Solvent Properties and Their Impact

The following table summarizes the properties of commonly used solvents and their general impact on the N-alkylation of this compound.

SolventDielectric Constant (ε)TypeBoiling Point (°C)Key AdvantagesCommon Issues & Mitigation
DMF 36.7Polar Aprotic153Excellent dissolving power for the HCl salt and bases. Accelerates SN2 reactions.Difficult to remove. Mitigation: Extensive aqueous wash with water or brine/LiCl solution.[10]
DMSO 46.7Polar Aprotic189Highest polarity and dissolving power. Can accelerate sluggish reactions.Very difficult to remove. Can be hygroscopic. Mitigation: Similar to DMF, consider lyophilization for final traces.[10]
Acetonitrile 37.5Polar Aprotic82Easier to remove than DMF/DMSO. Good for reactions at moderate temperatures.Lower dissolving power for some salts compared to DMF/DMSO.
Methanol 32.7Polar Protic65Inexpensive, readily available.Not Recommended. Strong H-bonding solvates and deactivates the nucleophile, significantly slowing or inhibiting the SN2 reaction.[7]
Ethanol 24.5Polar Protic78Inexpensive, readily available.Not Recommended. Similar to methanol, it will hinder the desired N-alkylation reaction.[7]
DCM 9.1Polar Aprotic40Easy to remove.Generally poor solubility for the hydrochloride salt. May be used as a co-solvent.
THF 7.6Polar Aprotic66Moderate polarity, easy to remove.Limited solubility for the starting material.

Experimental Protocols & Visualizations

General Protocol for N-Alkylation of this compound

This protocol provides a starting point for the N-alkylation of this compound with a primary alkyl halide. Optimization of base, temperature, and reaction time may be necessary for different alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (3x) and then with brine (1x) to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-5-nitroisoindoline.

Visual Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine 5-Nitroisoindoline HCl, Base (e.g., K₂CO₃) solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF) reagents->solvent add_alkyl Add Alkyl Halide (R-X) solvent->add_alkyl heat Heat and Stir (e.g., 80 °C) add_alkyl->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool and Quench (Add H₂O/EtOAc) monitor->quench extract Extract and Wash (Remove Solvent) quench->extract purify Column Chromatography extract->purify product Pure N-Alkyl-5-nitroisoindoline purify->product

Caption: General workflow for the N-alkylation of 5-nitroisoindoline HCl.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Conversion? check_solubility Is Starting Material Dissolved? start->check_solubility Start Here check_base Is Base Strong Enough? (e.g., K₂CO₃, Cs₂CO₃) check_solubility->check_base Yes sol_solubility Switch to DMF/DMSO, Gentle Heating check_solubility->sol_solubility No check_temp Is Temperature Sufficient? (e.g., 60-100 °C) check_base->check_temp Yes sol_base Use Stronger Base (e.g., NaH cautiously) check_base->sol_base No check_solvent Using Polar Aprotic Solvent? check_temp->check_solvent Yes sol_temp Increase Temperature check_temp->sol_temp No sol_solvent Switch from Protic to Aprotic Solvent check_solvent->sol_solvent No success Reaction Optimized check_solvent->success Yes

Caption: Decision tree for troubleshooting low conversion in N-alkylation reactions.

References

Technical Support Center: 5-Nitroisoindoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Nitroisoindoline Hydrochloride. This resource is designed to provide expert guidance on identifying, managing, and mitigating impurities that can arise during this multi-step synthesis. As Senior Application Scientists, we understand that robust impurity control is critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical compounds.[1][2][3]

This guide moves beyond simple procedural lists to explain the underlying chemical principles behind impurity formation and control, providing you with the knowledge to troubleshoot effectively and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in the synthesis of this compound?

A1: Impurities in this synthesis can be broadly categorized into three main types:

  • Process-Related Impurities: These arise directly from the synthetic route. They include unreacted starting materials (e.g., 4-nitro-o-xylene), intermediates, and byproducts from side reactions. A critical subclass is regioisomers, such as 3-nitro-o-xylene formed during the initial nitration step.[4][5][6]

  • Degradation Products: 5-Nitroisoindoline, particularly the free base, can be susceptible to oxidation or other forms of degradation if not handled or stored correctly. The hydrochloride salt is generally more stable.

  • Residual Solvents and Reagents: Volatile organic compounds used during the reaction or purification (e.g., DMF, ethanol, ethyl acetate) can be present in the final product if not adequately removed.[3]

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separating and quantifying organic impurities.[2] A well-developed reverse-phase HPLC method can typically resolve the desired product from starting materials, isomers, and most byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the structural elucidation of unknown impurities.[7] It provides molecular weight information that is crucial for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product and can be used to identify and quantify significant impurities, especially isomers, if their signals are well-resolved from the main compound.[1]

  • Gas Chromatography (GC): GC is the preferred method for detecting and quantifying residual volatile solvents.[3]

Q3: Why is controlling the initial nitration of o-xylene so critical for the final product's purity?

A3: The initial step, the nitration of o-xylene, is a crucial control point because it generates regioisomers—primarily 3-nitro-o-xylene alongside the desired 4-nitro-o-xylene. These isomers have very similar physical properties, making them difficult to separate in later stages. Any 3-nitro-o-xylene carried through the synthesis will lead to the formation of 4-Nitroisoindoline, an isomeric impurity in the final product. Controlling the selectivity of the initial nitration reaction is the most effective strategy to minimize this key impurity.[4][6][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis and purification workflows.

Problem 1: My final product NMR/HPLC shows a significant peak corresponding to an unknown isomer.
  • Likely Cause: The most probable isomeric impurity is 4-Nitroisoindoline Hydrochloride, originating from 3-nitro-o-xylene formed during the initial nitration step. The directing effects of the two methyl groups on o-xylene are not perfectly selective, leading to the formation of both isomers.

  • Causality Explained: In the electrophilic aromatic substitution (nitration) of o-xylene, the ortho- and para-directing methyl groups activate several positions on the aromatic ring. While the 4-position is sterically and electronically favored, substitution at the 3-position still occurs to a significant extent, leading to the 3-nitro isomer.[6]

  • Troubleshooting & Mitigation Strategy:

    • Optimize Nitration Conditions: The ratio of 4-nitro to 3-nitro-o-xylene is highly dependent on the nitrating agent and reaction conditions. Using mixed acids containing phosphoric acid or employing zeolite catalysts has been shown to improve selectivity for the desired 4-nitro isomer.[4][8]

    • Purify the Intermediate: It is far more effective to purify the nitro-o-xylene intermediate than the final isoindoline product. Fractional distillation or crystallization can be employed to enrich the 4-nitro isomer before proceeding to the next step.

    • Final Product Purification: If the isomeric impurity persists, preparative HPLC or careful recrystallization may be necessary. Finding a solvent system where the solubility of the two hydrochloride salts differs significantly is key.

Problem 2: The reaction to form the isoindoline ring (Gabriel Synthesis variant) is sluggish or results in low yield and multiple byproducts.
  • Likely Cause: This step often involves the reaction of an N-alkylated phthalimide or a similar intermediate.[9][10] Incomplete reaction, side reactions with the solvent (like DMF at high temperatures), or harsh cleavage conditions can lead to impurities.[11]

  • Causality Explained: The Gabriel synthesis and its variants rely on a nucleophilic substitution followed by a cleavage step.[12][13] The initial Sₙ2 reaction can fail with sterically hindered substrates.[9] The subsequent cleavage, often with hydrazine or strong acid, can be harsh and may cause degradation of the nitro-containing aromatic ring if conditions are not carefully controlled.[11]

  • Troubleshooting & Mitigation Strategy:

    • Reagent Quality: Ensure the starting dibromide and the amine source (e.g., potassium phthalimide) are pure and dry.

    • Solvent Choice: While DMF is a common solvent, consider alternatives like DMSO or acetonitrile if side reactions are suspected.[11]

    • Cleavage Method: The Ing-Manske procedure, using hydrazine hydrate in refluxing ethanol, is a milder method for cleaving the intermediate than strong acid hydrolysis and can prevent degradation of the desired product.[11] This avoids harsh acidic conditions that might affect the nitro group.


Visualizing Impurity Formation

The following diagram illustrates the critical branching point in the synthesis that leads to the primary isomeric impurity.

G cluster_0 Step 1: Nitration cluster_1 Intermediates cluster_2 Final Products Xylene o-Xylene Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Xylene->Nitration Product4 4-Nitro-o-xylene (Desired) Nitration->Product4 Major Pathway Product3 3-Nitro-o-xylene (Isomeric Impurity) Nitration->Product3 Side Reaction FinalProduct 5-Nitroisoindoline HCl (Target Molecule) Product4->FinalProduct Further Synthesis Steps ImpurityProduct 4-Nitroisoindoline HCl (Isomeric Impurity) Product3->ImpurityProduct Further Synthesis Steps

Caption: Formation pathway of the primary isomeric impurity.

Problem 3: My final product is discolored (yellow or brown) even after conversion to the hydrochloride salt.
  • Likely Cause: Discoloration is often due to the presence of trace, highly conjugated impurities or oxidation products. The nitro group itself is a chromophore, but intense color often indicates impurities.

  • Causality Explained: Aromatic nitro compounds can be susceptible to side reactions that form colored byproducts. Incomplete reactions or degradation during workup can leave trace impurities that are difficult to remove and impart significant color to the final solid.

  • Troubleshooting & Mitigation Strategy:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethanol or methanol) and treating it with activated carbon can effectively remove colored impurities.[14]

    • Recrystallization: A carefully chosen recrystallization solvent system is one of the most powerful tools for purification. The goal is to find a solvent or solvent pair in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Inert Atmosphere: During workup and isolation, particularly of the free base before salt formation, using an inert atmosphere (Nitrogen or Argon) can prevent air oxidation.

Experimental Protocols & Data

Protocol 1: General Recrystallization for Purification
  • Solvent Screening: Begin by testing the solubility of a small amount of crude 5-Nitroisoindoline HCl in various solvents (e.g., Ethanol, Methanol, Isopropanol, Water, and mixtures thereof) at room temperature and at boiling point.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, then add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Suggested Starting Solvents for Recrystallization Screening
Solvent System Rationale
Ethanol / WaterGood for polar compounds like hydrochloride salts. Adjusting the water content can fine-tune solubility.
Isopropanol (IPA)Often provides good crystal formation and is less volatile than ethanol or methanol.
MethanolHigh dissolving power when hot, but may require a co-solvent to reduce solubility upon cooling.
Protocol 2: HPLC Method for Impurity Profiling

This is a general-purpose starting method that should be optimized for your specific system and impurity profile.

Table 2: HPLC Starting Conditions
Parameter Condition
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 254 nm and 320 nm
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing and addressing purity issues identified by HPLC analysis.

G Start HPLC Analysis Shows Impurity > Threshold CheckRT Compare Retention Time (RT) to Known Impurities (e.g., Isomer, Starting Material) Start->CheckRT KnownImp Impurity is Known CheckRT->KnownImp Match Found UnknownImp Impurity is Unknown CheckRT->UnknownImp No Match OptimizeSynth Optimize Synthesis Step That Forms This Impurity (e.g., Change Reagents, Temp) KnownImp->OptimizeSynth LCMS Perform LC-MS Analysis to Determine Mass UnknownImp->LCMS Structure Propose Structure Based on Mass and Synthetic Pathway LCMS->Structure Structure->OptimizeSynth OptimizePur Develop Targeted Purification Method (e.g., Recrystallization, Chromatography) OptimizeSynth->OptimizePur Pass Product Meets Purity Specification OptimizePur->Pass

Caption: Troubleshooting workflow for HPLC impurity analysis.

References

Technical Support Center: Scaling Up 5-Nitroisoindoline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Nitroisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the knowledge to safely and efficiently scale your reaction from the bench to larger-scale production.

Introduction: The Chemistry and Challenges of this compound Synthesis

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its synthesis typically involves the nitration of an isoindoline precursor. While straightforward at a small scale, scaling up this reaction introduces significant challenges related to safety, reaction control, product purity, and yield. The isoindoline core can be sensitive to harsh reaction conditions, and nitration reactions are notoriously energetic.[1]

This guide will walk you through the critical aspects of scaling up this synthesis, with a focus on practical, field-proven advice to help you anticipate and overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of isoindoline?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[2] This is exacerbated at a larger scale due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation.[2] Another significant hazard is the evolution of toxic reddish-brown nitrogen dioxide (NO₂) gas, a common byproduct of nitration reactions.[3][4]

Q2: My nitration reaction is sluggish and gives a low yield. What are the likely causes?

A2: Several factors can contribute to a sluggish reaction or low yield. The nitrating agent might be of insufficient strength; for deactivated aromatic rings, a stronger nitrating system (e.g., fuming nitric acid or a mixture of nitric and sulfuric acids) may be necessary.[5] The reaction temperature might be too low, or the reaction time too short. It is also possible that the isoindoline starting material is protonated by the acidic medium, which deactivates the ring towards electrophilic aromatic substitution.

Q3: I'm observing the formation of significant amounts of colored byproducts. What are they and how can I minimize them?

A3: Colored byproducts in nitration reactions are often due to oxidation of the starting material or product, or the formation of nitrophenolic impurities.[6] Over-nitration to form dinitro compounds can also occur. To minimize these, ensure precise temperature control, use the correct stoichiometry of the nitrating agent, and consider a slower, controlled addition of the nitrating agent to the substrate.

Q4: How do I effectively remove residual acids from my crude product?

A4: A thorough aqueous work-up is essential. This typically involves quenching the reaction mixture in ice-water, followed by extraction with an organic solvent. The organic layer should then be washed sequentially with water, a dilute basic solution (like sodium bicarbonate) to neutralize residual acids, and finally with brine to aid in phase separation.

Q5: What is the best way to purify the final this compound product at a larger scale?

A5: For the hydrochloride salt, crystallization is often the most effective and scalable purification method. The crude free base can be dissolved in a suitable solvent, and then HCl (e.g., as a solution in isopropanol or dioxane) is added to precipitate the hydrochloride salt. The choice of solvent is critical to ensure high recovery and purity.

In-Depth Troubleshooting Guides

Issue 1: Poor Reaction Control and Exotherm Management

Symptoms:

  • Rapid, uncontrolled temperature increase.

  • Excessive off-gassing (brown fumes of NO₂).

  • Darkening or charring of the reaction mixture.

Root Causes & Scientific Explanation:

Nitration is a highly exothermic process. The reaction rate, and thus heat generation, is highly dependent on temperature and the concentration of reactants. At scale, inefficient heat removal can lead to a dangerous thermal runaway, where the reaction rate accelerates uncontrollably.

Troubleshooting Workflow:

start Poor Reaction Control check_cooling Is the cooling system adequate for the scale? start->check_cooling check_addition Is the nitrating agent added too quickly? check_cooling->check_addition Yes improve_cooling Improve Heat Transfer: - Use a reactor with a larger surface area. - Ensure efficient stirring. - Lower the coolant temperature. check_cooling->improve_cooling No check_concentration Are the reactant concentrations too high? check_addition->check_concentration No slow_addition Implement Controlled Addition: - Add the nitrating agent subsurface. - Use a syringe pump for precise control. - Monitor temperature continuously. check_addition->slow_addition Yes dilute_reaction Reduce Concentration: - Use a co-solvent to dilute the reaction mixture. check_concentration->dilute_reaction Yes

Caption: Troubleshooting workflow for poor reaction control.

Preventative Measures & Best Practices:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.

  • Controlled Reagent Addition: Always add the nitrating agent to the substrate solution, not the other way around. This ensures that the nitrating agent is the limiting reagent at any given time, preventing its accumulation.

  • Efficient Stirring: Good agitation is critical for uniform heat and mass transfer.

Issue 2: Low Yield and/or Incomplete Conversion

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired product is consistently low.

Root Causes & Scientific Explanation:

Incomplete conversion can be due to insufficient reactivity of the nitrating agent, deactivation of the substrate, or non-optimal reaction conditions. The basic nitrogen of the isoindoline can be protonated in the strongly acidic medium, which deactivates the aromatic ring to electrophilic attack.

Troubleshooting Table:

Potential Cause Suggested Solution Scientific Rationale
Insufficiently Strong Nitrating Agent Use a pre-mixed solution of nitric acid and sulfuric acid. Consider using fuming nitric acid for less reactive substrates.Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Substrate Deactivation Protect the isoindoline nitrogen with a removable electron-withdrawing group (e.g., Boc) before nitration.An electron-withdrawing group on the nitrogen reduces its basicity, preventing protonation and deactivation of the aromatic ring.
Non-Optimal Temperature/Time Gradually increase the reaction temperature while carefully monitoring for exotherms. Extend the reaction time and monitor by HPLC.Reaction kinetics are temperature-dependent. A higher temperature can increase the reaction rate, but must be balanced against the risk of side reactions.
Issue 3: Product Isolation and Purification Challenges

Symptoms:

  • The product oils out instead of precipitating during work-up.

  • The isolated product is impure, containing starting material or isomeric byproducts.

  • Difficulty in forming a crystalline hydrochloride salt.

Root Causes & Scientific Explanation:

Isolation issues often stem from the solubility of the product or its salt in the chosen solvent system. The presence of impurities can also inhibit crystallization. The nitration of substituted benzenes can often lead to a mixture of ortho, meta, and para isomers, which can be difficult to separate.

Purification Workflow:

cluster_purification Purification of Free Base cluster_salt_formation Hydrochloride Salt Formation start Purification Challenges crude_product Crude 5-Nitroisoindoline (Free Base) start->crude_product column_chromatography Column Chromatography (for small to medium scale) crude_product->column_chromatography recrystallization_fb Recrystallization (if solid) crude_product->recrystallization_fb dissolve Dissolve purified free base in a suitable solvent (e.g., Isopropanol, Ethanol) column_chromatography->dissolve recrystallization_fb->dissolve add_hcl Add HCl solution (e.g., in Isopropanol or as gas) dissolve->add_hcl precipitate Precipitate 5-Nitroisoindoline HCl add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry

Caption: Workflow for purification and salt formation.

Detailed Protocol: Work-up and Purification

  • Quenching: Slowly and carefully pour the completed reaction mixture into a vigorously stirred vessel containing crushed ice and water (5-10 times the reaction volume). Monitor the temperature of the quench mixture to ensure it remains low.

  • Neutralization & Extraction: If the product precipitates, it can be filtered. If it remains in solution or is an oil, adjust the pH of the aqueous slurry to ~7 with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic extracts with water, followed by a saturated solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitroisoindoline free base.

  • Purification of Free Base: If necessary, purify the crude free base by column chromatography on silica gel or by recrystallization.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) until precipitation is complete. Stir the resulting slurry, then collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control: Analytical Methods for Purity Determination

Ensuring the purity of your this compound is critical. A combination of analytical techniques should be employed.

Analytical Method Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify impurities.A main peak corresponding to the product with an area % of >98%. Small peaks for impurities.
Nuclear Magnetic Resonance (¹H NMR) To confirm the structure of the compound and identify any structural isomers or major impurities.The chemical shifts, integration, and coupling constants of the protons should match the expected structure of this compound.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the mass of the 5-Nitroisoindoline free base.
Melting Point To assess the purity of the crystalline solid.A sharp and narrow melting point range is indicative of high purity.

References

Technical Support Center: Analytical Methods for Monitoring 5-Nitroisoindoline Hydrochloride Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a Senior Application Scientist, I understand that rigorous monitoring is the cornerstone of successful chemical synthesis, particularly in the pharmaceutical sector. The synthesis of 5-Nitroisoindoline hydrochloride, a key intermediate, demands precise control to ensure optimal yield, purity, and safety. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals, focusing on the practical application and troubleshooting of analytical methods to monitor the reaction's progress. Our approach is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice.

Section 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Quantitative Analysis

Expertise & Experience: HPLC is the definitive method for obtaining accurate, quantitative data on the progress of your this compound synthesis. Its high resolution allows for the clear separation of the starting material, intermediate species, the final product, and any potential impurities. This level of detail is indispensable for kinetic studies, impurity profiling, and final product quality control, making it a non-negotiable tool in a regulated development environment.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What is a reliable starting HPLC method for analyzing my reaction mixture? A1: A reverse-phase method is the most common and effective approach. A C18 column is an excellent starting point due to its versatility in separating moderately polar compounds like isoindoline derivatives.[1] A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure sharp, symmetrical peaks by suppressing the ionization of any basic functional groups.[2]

Q2: How do I select the optimal UV wavelength for detection? A2: The 5-Nitroisoindoline structure contains a nitroaromatic chromophore, which absorbs strongly in the UV spectrum. A detection wavelength between 254 nm and 280 nm is generally effective for detecting both the starting material and the product.[1][3] To determine the absolute optimal wavelength, it is best practice to run a UV-Vis spectrum of your starting material and product standards to identify their absorbance maxima (λmax).

Q3: How can I use HPLC to calculate the percentage conversion of my reaction? A3: To calculate conversion, you need to create a calibration curve using a known concentration of your starting material standard. By injecting a sample of your reaction mixture, you can determine the concentration of the remaining starting material from its peak area relative to the calibration curve. The percentage conversion is then calculated as: [(Initial Concentration - Remaining Concentration) / Initial Concentration] * 100.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Drifting Retention Times [4][5]1. Inconsistent mobile phase composition. 2. Poor column temperature control. 3. Column not fully equilibrated.1. Prepare fresh mobile phase; degas thoroughly.[5] 2. Use a column oven to maintain a constant temperature.[4][5] 3. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection.[4]
Broad or Tailing Peaks [6][7]1. Column contamination or degradation. 2. Secondary interactions between the analyte and the silica stationary phase. 3. Mismatch between sample solvent and mobile phase.1. Use a guard column to protect the analytical column.[7] Flush the column with a strong solvent. 2. Adjust the mobile phase pH or add a competing agent. For basic compounds like isoindolines, adding a small amount of acid (e.g., 0.1% TFA or formic acid) is crucial.[1][6] 3. Whenever possible, dissolve the sample in the initial mobile phase.[4]
Split Peaks [4][6]1. Clogged inlet frit or a void in the column packing. 2. Sample solvent is too strong or incompatible with the mobile phase.1. Reverse and flush the column (without connecting to the detector). If the problem persists, the column may need replacement.[4][6] 2. Dilute the sample in the mobile phase.[6]
High System Pressure [5][6]1. Blockage in the system (e.g., tubing, injector, or column frit). 2. Precipitated buffer salts in the mobile phase.1. Systematically disconnect components (starting from the detector and moving backward) to locate the source of the blockage. 2. Ensure buffer components are fully dissolved. Flush the system with water to dissolve any salt buildup.[6]
Experimental Protocol: General HPLC Method
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid dilution in a known volume of mobile phase).

    • Dilute the quenched sample to a suitable concentration with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 5-10 µL of the prepared sample.

    • Run a gradient elution program (e.g., start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions).

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

Workflow for HPLC Troubleshooting

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Nitroisoindoline Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitroisoindoline hydrochloride is a key building block in the synthesis of various pharmacologically active compounds. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and practical considerations. By presenting step-by-step protocols, quantitative data, and expert insights, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a nitro group at the 5-position provides a versatile handle for further functionalization, making 5-nitroisoindoline a valuable intermediate. This guide will explore two distinct pathways for the synthesis of its hydrochloride salt:

  • Route 1: From o-Xylene: This classical approach involves the nitration of o-xylene, followed by radical bromination and subsequent cyclization with an amine.

  • Route 2: From 4-Nitrophthalic Acid: This route utilizes a commercially available starting material and proceeds via the formation and subsequent reduction of 5-nitroisoindoline-1,3-dione.

Each route will be assessed based on criteria such as overall yield, purity of the final product, reaction conditions, scalability, and safety.

Route 1: Synthesis Starting from o-Xylene

This multi-step synthesis begins with the readily available and inexpensive starting material, o-xylene. The overall transformation is depicted below:

Figure 1: Workflow for the synthesis of this compound starting from o-xylene.

Step 1: Nitration of o-Xylene to 4-Nitro-o-xylene

The initial step involves the electrophilic nitration of o-xylene. Careful control of reaction conditions is crucial to favor the formation of the desired 4-nitro isomer over the 3-nitro byproduct.

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of o-xylene and a catalyst (e.g., methanesulfonic acid) to -50°C.

  • Slowly add nitrogen dioxide while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for several hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, and dry it over anhydrous sodium sulfate.

  • The product can be purified by distillation or used directly in the next step after solvent removal.

Causality of Experimental Choices: The use of a strong acid catalyst promotes the formation of the nitronium ion (NO₂⁺), the active electrophile. The low reaction temperature helps to control the regioselectivity of the nitration, favoring the para-substituted product due to steric hindrance at the ortho positions.

Step 2: Radical Bromination of 4-Nitro-o-xylene

The two methyl groups of 4-nitro-o-xylene are converted to bromomethyl groups via a free radical chain reaction. This is a critical step that requires careful initiation and control to avoid side reactions.

Experimental Protocol:

  • Dissolve 4-nitro-o-xylene in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure to yield the crude 1,2-bis(bromomethyl)-4-nitrobenzene.

Causality of Experimental Choices: NBS is a convenient and safe source of bromine radicals. The radical initiator, upon heating or irradiation, generates initial radicals that propagate the chain reaction. A non-polar solvent is used to prevent ionic side reactions.

Step 3: Cyclization to 5-Nitroisoindoline

The dibrominated intermediate undergoes cyclization with an amine to form the isoindoline ring. Ammonia or a primary amine can be used for this step.

Experimental Protocol:

  • Dissolve the crude 1,2-bis(bromomethyl)-4-nitrobenzene in a suitable solvent like ethanol.

  • Cool the solution in an ice bath and bubble ammonia gas through it or add a solution of ammonia in ethanol.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude 5-nitroisoindoline.

Causality of Experimental Choices: Ammonia acts as a nucleophile, displacing the bromide ions in a tandem SN2 reaction to form the heterocyclic ring. The use of a protic solvent like ethanol helps to solvate the ammonium bromide byproduct.

Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt, which often improves its stability and handling properties.

Experimental Protocol:

  • Dissolve the crude 5-nitroisoindoline in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Causality of Experimental Choices: The use of an anhydrous, aprotic solvent is crucial to prevent the incorporation of water into the final salt and to ensure good precipitation. The addition of HCl protonates the basic nitrogen atom of the isoindoline ring, leading to the formation of the ionic salt.

Route 2: Synthesis Starting from 4-Nitrophthalic Acid

This alternative route begins with a more functionalized and commercially available starting material, 4-nitrophthalic acid, or its anhydride.

Figure 2: Workflow for the synthesis of this compound starting from 4-nitrophthalic acid.

Step 1: Formation of 5-Nitroisoindoline-1,3-dione (5-Nitrophthalimide)

4-Nitrophthalic acid or its anhydride is converted to the corresponding imide by reaction with an ammonia source.

Experimental Protocol:

  • Heat 4-nitrophthalic anhydride with urea or pass ammonia gas through the molten anhydride.

  • Alternatively, react 4-nitrophthalic acid with a dehydrating agent and an ammonia source.

  • The resulting 5-nitroisoindoline-1,3-dione can be purified by recrystallization.

Causality of Experimental Choices: Urea, upon heating, decomposes to ammonia and isocyanic acid, providing an in-situ source of ammonia for the imide formation. The high temperature drives the condensation reaction by removing water.

Step 2: Reduction of 5-Nitroisoindoline-1,3-dione to 5-Nitroisoindoline

This is a key transformation where both carbonyl groups of the imide are reduced to methylene groups. This can be achieved using various reducing agents.

Experimental Protocol (using Catalytic Hydrogenation):

  • In a high-pressure reactor, suspend 5-nitroisoindoline-1,3-dione in a suitable solvent like ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture and stir vigorously until the hydrogen uptake ceases.

  • Cool the reactor, vent the excess hydrogen, and filter off the catalyst.

  • Concentrate the filtrate to obtain crude 5-nitroisoindoline.

Causality of Experimental Choices: Palladium on carbon is a highly effective catalyst for the hydrogenation of various functional groups. The use of high-pressure hydrogen is necessary to achieve the reduction of the relatively stable imide carbonyls. It's important to note that under these conditions, the nitro group may also be susceptible to reduction, requiring careful control of the reaction parameters to achieve selectivity.

Step 3: Formation of this compound

This step is identical to the final step in Route 1.

Comparative Analysis

ParameterRoute 1: From o-XyleneRoute 2: From 4-Nitrophthalic Acid
Starting Material Cost Low (o-xylene is a bulk chemical)Moderate to High (4-nitrophthalic acid is a fine chemical)
Number of Steps 43
Overall Yield ModeratePotentially higher, but dependent on the reduction step
Scalability Can be challenging due to radical bromination and handling of gaseous ammonia.Generally more amenable to scale-up, though high-pressure hydrogenation requires specialized equipment.
Safety Considerations Use of toxic and corrosive reagents (NBS, bromine radicals). Handling of gaseous ammonia.High-pressure hydrogenation carries inherent risks.
Purification Multiple purification steps may be required, impacting overall yield.Fewer steps may lead to a cleaner product profile.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 is advantageous in terms of the low cost of the starting material. However, it involves more steps and utilizes hazardous reagents, making it potentially less suitable for large-scale production without specialized handling capabilities. The radical bromination step can also be difficult to control and may lead to a mixture of products, complicating purification.

Route 2 benefits from a more direct approach with fewer synthetic steps. While the starting material is more expensive, the overall process may be more efficient and easier to scale up, particularly if a robust and selective reduction method is established. The key challenge in this route lies in the selective reduction of the imide carbonyls without affecting the nitro group.

For academic research and small-scale synthesis , where cost may be a primary driver and access to specialized equipment might be limited, Route 1 could be a suitable option, provided that appropriate safety precautions are taken.

For industrial and process development applications , where scalability, safety, and product purity are paramount, Route 2 is likely the more attractive option. Further optimization of the reduction step to ensure high selectivity and yield would be a critical area of focus.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development program, including budget, scale, available equipment, and safety infrastructure.

A Senior Application Scientist's Guide to Analytical Standards for 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of every measurement hinges on the quality of the reference standards used. 5-Nitroisoindoline hydrochloride, a key building block and potential impurity in various synthetic pathways, is no exception. An uncharacterized or poorly defined analytical standard for this compound can introduce significant measurement uncertainty, leading to unreliable data in purity assessments, stability studies, and pharmacokinetic analyses.

This guide provides an in-depth comparison of the analytical standards for this compound. Rather than a simple catalog of suppliers, we will establish a robust, validated analytical framework and compare the performance and reliability of a well-characterized Certified Reference Material (CRM) against a standard of unknown or lesser purity within this framework. Every protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure trustworthiness and scientific rigor.

The Cornerstone of Accurate Analysis: Certified Reference Materials vs. Analytical Standards

Before delving into experimental protocols, it is crucial to understand the hierarchy of analytical standards. The terms "analytical standard" and "Certified Reference Material (CRM)" are often used interchangeably, but they represent different levels of characterization and metrological traceability.

  • Analytical Standard: This is a broad term for a material of high purity suitable for use in an analytical procedure. While often of high quality, the extent of characterization and the traceability of its certified value may not always be transparent.

  • Certified Reference Material (CRM): A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability[1][2]. Using a CRM provides a higher level of confidence in analytical measurements, as it establishes a direct link to a recognized measurement system[3][4].

For regulatory submissions and critical quality control, the use of a CRM is indispensable for ensuring the accuracy, reliability, and traceability of measurements[3][5]. This guide will demonstrate the practical implications of this choice.

Comparative Analysis of Methodologies: HPLC as the Gold Standard

For a non-volatile, UV-active molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical method of choice for purity and assay determination. It offers a balance of high resolution, sensitivity, and robustness.

While other techniques like Gas Chromatography (GC) could be employed, the hydrochloride salt form makes the analyte non-volatile, necessitating a derivatization step which can introduce variability. Spectroscopic methods like NMR or FTIR are excellent for identity confirmation but are not ideal for quantifying low-level impurities. Therefore, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the most suitable approach.

Proposed RP-HPLC Method for this compound

Based on the chemical properties of a nitro-substituted aromatic amine hydrochloride, the following HPLC parameters are proposed as a starting point for analysis.

ParameterRecommended ConditionRationale / Senior Scientist's Note
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic isoindoline core. The 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid acts as an ion-pairing agent and controls the pH to ensure consistent peak shape for the amine. Acetonitrile is a common, effective organic modifier.
Gradient 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% BA gradient elution is crucial for a "stability-indicating" method, ensuring that both polar and non-polar potential impurities and degradation products are eluted and resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temp. 30 °CMaintaining a constant column temperature is critical for reproducible retention times.
Detection UV at 260 nmThe nitro-aromatic structure is expected to have a strong chromophore with maximum absorbance in this region, providing high sensitivity.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

The Self-Validating System: A Protocol Grounded in ICH Q2(R1)

To ensure the proposed HPLC method is suitable for its intended purpose (i.e., to accurately quantify this compound and detect its impurities), it must be validated. The following experimental protocols are based on the ICH Q2(R1) guideline "Validation of Analytical Procedures"[6][7][8].

The core of our comparison will be to use a hypothetical, fully characterized CRM (Standard A) and a generic Analytical Standard of unverified purity (Standard B) throughout this validation process.

Experimental Workflow

G cluster_prep 1. Standard & Sample Preparation cluster_validation 2. HPLC Method Validation (ICH Q2) cluster_analysis 3. Data Analysis & Comparison prep_A Prepare Stock of CRM (Standard A, 1.0 mg/mL) lin Linearity & Range prep_A->lin acc Accuracy (% Recovery) prep_A->acc prec Precision (Repeatability & Intermediate) prep_A->prec loq LOQ / LOD prep_A->loq prep_B Prepare Stock of Unverified Std (Standard B, 1.0 mg/mL) prep_B->lin prep_B->acc prep_B->prec prep_B->loq prep_sample Prepare Sample Solution (e.g., from a reaction mixture) spec Specificity (Forced Degradation) prep_sample->spec comp_valid Evaluate Impact on Validation Parameters spec->comp_valid lin->comp_valid acc->comp_valid prec->comp_valid loq->comp_valid comp_purity Compare Purity Results (Standard A vs. B) comp_uncertainty Assess Measurement Uncertainty comp_purity->comp_uncertainty comp_valid->comp_purity

Caption: Workflow for validating the HPLC method and comparing reference standards.

Specificity (including Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare solutions of this compound (0.5 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the unstressed and stressed samples by the proposed HPLC method.

  • Assess peak purity of the main this compound peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Comparative Insight:

  • With CRM (Standard A): The initial chromatogram shows a single, sharp peak. The Certificate of Analysis for the CRM will list known and potential impurities, which can be cross-referenced if any small peaks appear. This provides confidence that the main peak is indeed the analyte.

  • With Unverified Standard (Standard B): The initial chromatogram may already show multiple small impurity peaks. Without a CoA, it is impossible to know if these are synthesis byproducts or degradation products. During forced degradation, it becomes difficult to distinguish new degradant peaks from pre-existing impurities.

Linearity and Range

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a stock solution of the reference standard (1000 µg/mL) in diluent (e.g., 50:50 Water:Acetonitrile).

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Insight:

Standard UsedExpected Correlation (r²)Expected Y-InterceptImplication
CRM (Standard A) ≥ 0.999Close to zeroThe high, certified purity of the CRM ensures a highly linear relationship between mass and detector response. This is the foundation for accurate quantification.
Unverified (Std B) Potentially < 0.999Significant non-zero interceptIf Standard B contains significant impurities that co-elute or have UV absorbance, the linearity can be compromised, leading to inaccurate quantification, especially at lower concentrations.
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery.

Protocol:

  • Prepare a placebo or sample matrix containing all components except this compound.

  • Spike the placebo with the CRM (Standard A) at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Comparative Insight:

  • Using CRM (Standard A) for Spiking: The recovery is expected to be within 98.0-102.0%. Because the CRM's purity is accurately known (e.g., 99.8% with an uncertainty of ±0.1%), the "true value" of the spiked concentration is known with high confidence.

  • Impact of Using Standard B for Quantification: If the inaccurate calibration curve from Standard B is used to quantify the recovery samples (which were spiked with the pure CRM), the calculated recovery may fall outside the acceptable range, falsely indicating a problem with the method's accuracy. This demonstrates how an impure standard can invalidate accuracy experiments.

Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the test concentration from a single lot of reference standard.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD across all measurements from both days.

Comparative Insight:

References

Physicochemical Characterization: Confirming Identity, Purity, and Structure

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Characterization of 5-Nitroisoindoline Hydrochloride Derivatives for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the isoindoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position can significantly modulate the physicochemical properties and pharmacological activity of these molecules, making 5-nitroisoindoline derivatives a focal point of interest in drug discovery. This guide provides an in-depth comparison of the essential techniques for the physicochemical and biological characterization of this compound derivatives, grounded in established scientific protocols and comparative data.

The foundational step in evaluating any novel compound is the unambiguous confirmation of its chemical structure and purity. For this compound derivatives, a multi-technique approach is imperative for a comprehensive analysis. The rationale behind employing this suite of techniques is to build a self-validating dataset where each result corroborates the others, ensuring the highest degree of confidence in the synthesized molecule.

Core Analytical Techniques

A combination of spectroscopic and chromatographic methods is employed to elucidate the molecular structure and assess the purity of the target compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation in organic chemistry. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. For a typical 5-nitroisoindoline scaffold, characteristic signals in the aromatic region of the ¹H NMR spectrum are expected, along with signals corresponding to the protons on the isoindoline ring.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of certainty in the compound's identity.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups. For 5-nitroisoindoline derivatives, characteristic absorption bands for the nitro group (NO₂), N-H bonds of the hydrochloride salt, and aromatic C-H bonds are expected.[2][3]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a sample. The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula, providing crucial validation of the compound's elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. By separating the components of a mixture, it allows for the quantification of the target compound relative to any impurities.

Comparative Physicochemical Data

The following table summarizes the key physicochemical parameters and the analytical techniques used for their determination for a representative this compound derivative.

PropertyAnalytical Technique(s)Expected Outcome
Molecular Formula HRMS, Elemental AnalysisC₈H₉ClN₂O₂[4]
Molecular Weight MS, HRMS200.62 g/mol [4]
Structural Elucidation ¹H NMR, ¹³C NMRConfirms the connectivity of atoms and the overall molecular structure.
Functional Groups FT-IRPresence of characteristic peaks for NO₂, N-H, and aromatic C-H bonds.
Purity HPLCTypically >95% for use in biological assays.
Melting Point Melting Point ApparatusA sharp melting point range indicates high purity.
Solubility Visual Inspection, UV-VisAssessment of solubility in various solvents (e.g., water, DMSO, ethanol) is critical for biological testing.
Lipophilicity (LogP) In silico prediction, HPLCInfluences membrane permeability and oral bioavailability. An optimal range for oral drugs is often between 1 and 5.[5][6]

Experimental Workflow for Synthesis and Physicochemical Characterization

A robust and reproducible synthetic protocol is the starting point for any characterization study. The following is a generalized procedure for the synthesis of this compound.

General Synthetic Protocol
  • Reaction Setup: The starting materials, typically a precursor that can be cyclized to form the isoindoline ring, are dissolved in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: The necessary reagents for the cyclization and nitration steps are added sequentially. The reaction may require heating to proceed at a reasonable rate.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve extraction, precipitation, or filtration.

  • Purification: The crude product is purified, often by recrystallization or column chromatography, to remove any unreacted starting materials or by-products.[3]

  • Salt Formation: The purified 5-nitroisoindoline base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to form the hydrochloride salt, which often has improved stability and solubility.

  • Final Product Isolation: The this compound is isolated, typically by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Workflow Diagram

The following diagram illustrates the logical flow of the physicochemical characterization process.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (MS/HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA HPLC HPLC (Purity) Purification->HPLC Final_Structure Structure & Purity Confirmed NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure EA->Final_Structure HPLC->Final_Structure

Caption: Workflow for the synthesis and physicochemical characterization of this compound derivatives.

Biological Characterization: Unveiling the Pharmacological Potential

Once the identity and purity of the 5-nitroisoindoline derivatives are established, the next crucial step is to evaluate their biological activity. The nitro group can confer a range of pharmacological properties, and a comparative analysis against known standards or alternative compounds is essential to understand their potential.

Key Areas of Biological Investigation

Based on existing literature for isoindoline and nitro-containing compounds, several biological activities are of primary interest.

  • Anticancer Activity: Many isoindoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The MTT assay is a widely used colorimetric assay to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Antimicrobial Activity: The nitro functionality is present in several antimicrobial drugs.[9] The antibacterial and antifungal activity of 5-nitroisoindoline derivatives can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.[2]

  • Enzyme Inhibition: Isoindoline-1,3-dione derivatives have shown promising activity as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease.[10] The Ellman's method is a standard colorimetric assay for measuring cholinesterase activity.[10]

Comparative Biological Data

The following table presents hypothetical comparative data for a novel 5-nitroisoindoline derivative ("Compound X") against a known standard drug.

Biological AssayCompound X (IC₅₀/MIC)Standard Drug (IC₅₀/MIC)Target/Cell Line
Anticancer (MTT Assay) 5.8 µMDoxorubicin (0.9 µM)MCF-7 (Breast Cancer)
Antibacterial (MIC) 16 µg/mLCiprofloxacin (1 µg/mL)E. coli
AChE Inhibition 2.5 µMDonepezil (0.05 µM)Acetylcholinesterase

This comparative data is crucial for understanding the potency and potential of the newly synthesized derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for assessing the in vitro anticancer activity of this compound derivatives using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 5-nitroisoindoline derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow Diagram

The diagram below outlines the key steps of the MTT assay.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The comprehensive characterization of this compound derivatives is a multi-faceted process that requires a synergistic application of analytical and biological techniques. This guide has outlined the fundamental workflows and comparative considerations for researchers in this field. The data generated from these studies is essential for establishing structure-activity relationships (SAR) and guiding the design of future derivatives with improved potency, selectivity, and pharmacokinetic properties. As the quest for novel therapeutics continues, the systematic and rigorous characterization of promising scaffolds like 5-nitroisoindoline will remain a cornerstone of successful drug discovery and development.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in High-Value Chemical Reagents

In the realms of drug discovery, medicinal chemistry, and materials science, the starting materials are the foundation upon which all subsequent experimental data rests. The assumption of purity is a risk that can lead to irreproducible results, failed syntheses, and misinterpreted biological data. 5-Nitroisoindoline hydrochloride is a key building block in the synthesis of a variety of biologically active molecules. Its purity is not merely a quality metric but a critical parameter that dictates the success and reliability of research and development endeavors.[1][2][3][4][5] Impurities, even in trace amounts, can act as catalysts, inhibitors, or introduce confounding variables in sensitive assays, ultimately compromising the safety and efficacy of the final product.[1][2][3]

This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of commercially available this compound. It is designed to empower researchers to move beyond reliance on supplier-provided certificates of analysis and to independently verify the quality of this critical reagent. The methodologies described herein are grounded in established analytical principles and reflect the best practices for ensuring the integrity of chemical starting materials.

Understanding the Impurity Landscape

Potential impurities in a commercial batch of this compound can be broadly categorized as follows, in line with the International Council for Harmonisation (ICH) guidelines[6][7][8][9]:

  • Organic Impurities: These can include starting materials from the synthesis, by-products from incomplete reactions or side reactions, intermediates, and degradation products.[6][8]

  • Inorganic Impurities: These may consist of reagents, ligands, catalysts, and heavy metals originating from the manufacturing process.[6][7][8]

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.[6][9]

A robust purity assessment, therefore, requires a suite of orthogonal analytical techniques capable of detecting and quantifying these diverse potential contaminants.

A Multi-Technique Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. By separating the main component from its impurities, it allows for their detection and quantification.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[10][11][12][13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be chosen to ensure high sensitivity.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices: The C18 column is a non-polar stationary phase, ideal for retaining and separating aromatic compounds like this compound from both more polar and less polar impurities. The use of a gradient elution ensures that a wide range of potential impurities can be resolved and detected within a reasonable run time. Formic acid is used to control the pH of the mobile phase and improve peak shape.

Structural Confirmation and Absolute Quantification: Quantitative NMR (qNMR)

While HPLC provides a relative purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct, primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[14][15][16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[14]

Experimental Protocol: ¹H qNMR for this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals.[18]

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30 seconds is often sufficient for small molecules.[14]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for the signals to be integrated.[14]

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Causality Behind Experimental Choices: qNMR provides structural confirmation and quantification in a single experiment.[14] The choice of a suitable internal standard and a long relaxation delay are critical for accuracy. DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds.

Identity and Mass Verification: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and for identifying unknown impurities. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.

Experimental Protocol: LC-MS for this compound

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Conditions: Similar to the HPLC method described above, but using volatile mobile phase additives like formic acid instead of non-volatile buffers like phosphate.

  • MS Conditions:

    • Ionization Mode: Positive ion ESI is typically suitable for nitrogen-containing compounds.

    • Analysis Mode: Full scan mode to detect all ions within a specified mass range. This will confirm the presence of the [M+H]⁺ ion for 5-Nitroisoindoline.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of 5-Nitroisoindoline. Other peaks may indicate the presence of impurities, and their mass-to-charge ratio can provide clues to their identity.

Causality Behind Experimental Choices: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight.[19][20] Coupling LC with MS allows for the separation of impurities before they enter the mass spectrometer, providing mass information for each individual component in the mixture.

Visualizing the Analytical Workflow

A systematic approach is crucial for a thorough purity assessment. The following diagram illustrates a logical workflow.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Identity cluster_2 Absolute Purity & Structure cluster_3 Data Consolidation & Reporting Sample_Receipt Receive Commercial 5-Nitroisoindoline HCl Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection HPLC_UV HPLC-UV Analysis (Relative Purity) Visual_Inspection->HPLC_UV LC_MS LC-MS Analysis (Identity & Impurity Mass) HPLC_UV->LC_MS qNMR Quantitative ¹H NMR (Absolute Purity & Structure) LC_MS->qNMR Data_Analysis Consolidate Data qNMR->Data_Analysis Purity_Report Generate Purity Report & Certificate of Analysis Data_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparative Data of Commercial Samples

To illustrate the importance of independent verification, the following table presents hypothetical data from the analysis of three different commercial batches of this compound.

Parameter Supplier A Supplier B Supplier C Internal Reference Standard
Stated Purity (CoA) 98%>99% (by HPLC)99.5%N/A
HPLC Purity (Area %) 98.2%99.3%97.5% (one major impurity at 1.8%)99.9%
qNMR Purity (w/w %) 97.9%99.1%97.2%99.8%
Identity by MS ([M+H]⁺) ConfirmedConfirmedConfirmedConfirmed
Observations Meets stated purity.Meets stated purity.Fails to meet stated purity; significant impurity detected.High purity confirmed.

This hypothetical data highlights potential discrepancies between the supplier's stated purity and the results of a comprehensive in-house analysis. Supplier C's product, despite having a high stated purity, contains a significant impurity that was readily detected by HPLC and confirmed by the lower qNMR purity value.

Conclusion and Best Practices

The purity of this compound is a cornerstone of reliable and reproducible research. Relying solely on a supplier's certificate of analysis can introduce significant risks to a project. A multi-technique approach, incorporating HPLC for relative purity, qNMR for absolute purity and structural confirmation, and mass spectrometry for identity verification, provides a robust and self-validating system for quality control.

Recommendations for Researchers:

  • Always verify: Independently verify the purity of new batches of critical reagents.

  • Use orthogonal methods: Employ at least two different analytical techniques to assess purity.

  • Establish a reference: Maintain a well-characterized in-house reference standard for comparison.

  • Document everything: Keep detailed records of all analytical data for each batch of reagent used.

By adopting these practices, researchers can ensure the integrity of their starting materials, leading to more reliable data and accelerating the pace of scientific discovery.

References

Navigating the Therapeutic Potential of Isoindoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. While the specific experimental data for 5-Nitroisoindoline hydrochloride remains limited in publicly accessible literature, this guide will provide a comprehensive framework for its evaluation by drawing parallels with the extensively studied and clinically significant isoindoline derivative, Lenalidomide.

This guide will delve into the mechanistic underpinnings, experimental validation, and comparative analysis of isoindoline derivatives, with a focus on their application in oncology. By understanding the established principles and methodologies applied to compounds like Lenalidomide, researchers can effectively design and execute validation studies for novel isoindoline-based compounds.

The Isoindoline Scaffold: A Platform for Diverse Biological Activity

The isoindoline core, a bicyclic heterocyclic aromatic compound, has proven to be a versatile template for the development of therapeutics. Its derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The addition of various functional groups to the isoindoline ring system allows for the fine-tuning of a compound's pharmacological properties.

A prime example of the therapeutic success of this scaffold is the class of immunomodulatory drugs (IMiDs), which includes Thalidomide, Lenalidomide, and Pomalidomide. These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Their mechanism of action, which involves the modulation of the E3 ubiquitin ligase cereblon (CRBN), highlights the potential for isoindoline derivatives to target fundamental cellular processes.[3]

Lenalidomide: A Case Study in Mechanism and Application

Lenalidomide serves as an excellent model for understanding the multifaceted therapeutic effects of isoindoline derivatives. Its primary mechanism of action involves binding to the CRBN protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]

The degradation of IKZF1 and IKZF3 has two major downstream effects:

  • Direct Anti-Myeloma Activity: In multiple myeloma cells, IKZF1 and IKZF3 are critical for survival. Their degradation leads to cell cycle arrest and apoptosis.[1][4]

  • Immunomodulatory Effects: The degradation of these transcription factors in T cells leads to increased production of Interleukin-2 (IL-2), which enhances the activity of T cells and Natural Killer (NK) cells, bolstering the body's anti-tumor immune response.[3][5]

Beyond this primary mechanism, Lenalidomide also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, and it can modulate the bone marrow microenvironment to be less supportive of tumor growth.[1][6]

Experimental Validation of Isoindoline Derivatives

The following section outlines key experimental protocols that are essential for the characterization and validation of novel isoindoline compounds, using the evaluation of a hypothetical 5-Nitroisoindoline derivative as an example and drawing from established methodologies for similar compounds.

I. Synthesis of Isoindoline Derivatives

The synthesis of novel isoindoline derivatives is the first step in their evaluation. A general approach for the synthesis of N-substituted phthalimide analogues, a common class of isoindoline derivatives, is presented below. This method can be adapted for the synthesis of a variety of derivatives by using different starting amines.

Protocol: Synthesis of an N-substituted 5-Nitrophthalimide

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-nitrophthalic anhydride in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

  • Amine Addition: Add 1.1 equivalents of the desired primary amine to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 120-150 °C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_synthesis Synthesis of N-substituted 5-Nitrophthalimide 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Reaction Reaction (Reflux in Acetic Acid) 4-Nitrophthalic_Anhydride->Reaction Primary_Amine Primary Amine Primary_Amine->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure N-substituted 5-Nitrophthalimide Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted 5-Nitrophthalimide derivatives.

II. In Vitro Cytotoxicity Assays

To assess the anti-cancer potential of a novel isoindoline derivative, its cytotoxic effects on cancer cell lines are evaluated. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell line MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) and a positive control (e.g., Lenalidomide) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow cluster_assay MTT Assay Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with Isoindoline Derivative (48-72h incubation) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent (4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

III. Proteomics Analysis of Cellular Response

To understand the mechanism of action of a novel isoindoline derivative, proteomics can be employed to identify changes in the cellular proteome upon treatment. This can reveal the drug's molecular targets and affected pathways.[4][7]

Protocol: Proteomic Analysis of Drug-Treated Cells

  • Cell Culture and Treatment: Culture cancer cells to approximately 80% confluency and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with trypsin to generate peptides.

  • Peptide Labeling (Optional but Recommended for Quantification): For quantitative proteomics, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon drug treatment.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform pathway and gene ontology analysis on the differentially expressed proteins to identify the biological processes affected by the compound.

Proteomics_Workflow cluster_proteomics Proteomics Workflow for Target Identification Cell_Treatment Treat Cells with Isoindoline Derivative Protein_Extraction Cell Lysis and Protein Extraction Cell_Treatment->Protein_Extraction Protein_Digestion Trypsin Digestion Protein_Extraction->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis Protein Identification and Quantification LC_MS_MS->Data_Analysis Bioinformatics Pathway and GO Analysis Data_Analysis->Bioinformatics

Caption: A typical workflow for proteomic analysis to elucidate a drug's mechanism of action.

Comparative Performance of Isoindoline Derivatives

The following tables provide a comparative overview of the cytotoxic activity of various thalidomide analogues against different cancer cell lines. This data serves as a benchmark for evaluating the potency of new isoindoline derivatives.

Table 1: Cytotoxic Activity (IC50, µM) of Thalidomide Analogues against Various Cancer Cell Lines [8][9]

CompoundA2058 (Melanoma)Sk-Mel28 (Melanoma)MDA-MB-231 (Breast)MCF-7 (Breast)HeLa (Cervical)
Thalidomide >200>200>200>200>200
Analogue 2c >200>200>200>200>200
Analogue 2i 32.5>200110.2125.4130.9
Analogue 2k 15.8 >20089.695.3101.7
Analogue 77 -----
Analogue 78 -----
Analogue 79 -----
Analogue 80 ---61.32 -
Analogue 81 -----

Note: A lower IC50 value indicates higher cytotoxic activity. Data for some compounds against specific cell lines was not available in the cited literature.

Table 2: Clinical Efficacy of Pomalidomide in Relapsed/Refractory Multiple Myeloma [10][11][12]

Clinical TrialTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
MM-002 Pomalidomide + Low-Dose Dexamethasone29%7.4 monthsNot Reported
MM-003 (Updated) Pomalidomide + Low-Dose Dexamethasone31%4.0 months12.7 months
POSEIDON Pomalidomide + DexamethasoneNot Reported6.3 months12.9 months

Conclusion and Future Directions

The isoindoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a comprehensive experimental profile for this compound is not yet available, the well-established methodologies used to characterize compounds like Lenalidomide provide a clear roadmap for its future investigation.

By employing a systematic approach that includes rational synthesis, robust in vitro screening, and in-depth mechanistic studies such as proteomics, researchers can effectively unlock the therapeutic potential of new isoindoline derivatives. The comparative data presented in this guide underscores the importance of structural modifications in optimizing the biological activity of this versatile chemical class. Future research should focus on elucidating the specific molecular targets of novel isoindoline compounds to pave the way for the development of next-generation therapies with improved efficacy and safety profiles.

References

A Comparative Guide to Phosphoramidite Activators: Benchmarking Performance in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and molecular biology, the chemical synthesis of oligonucleotides is a foundational technology. The efficiency and fidelity of this process hinge on the precise execution of each step in the synthesis cycle. Among the most critical of these is the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. This reaction is not spontaneous; it requires a catalyst known as an activator. The choice of activator profoundly impacts coupling kinetics, stepwise yield, and ultimately, the purity and length of the final oligonucleotide product.

This guide provides an in-depth comparison of commonly used phosphoramidite activators, offering experimental data and mechanistic insights to inform your selection process. While the topic specified an analysis of 5-Nitroisoindoline hydrochloride, a comprehensive literature review reveals that this compound is not utilized as a standard activator in modern oligonucleotide synthesis. Its primary applications lie elsewhere in organic synthesis, for example, in the creation of apolipoprotein B secretion inhibitors and antipsychotic agent precursors[1]. Therefore, this guide will focus on benchmarking the performance of established, field-proven activators. We will, however, conclude with a theoretical consideration of the chemical properties a novel candidate like this compound would need to possess to function effectively in this role, providing a framework for the evaluation of any new potential activator.

The Mechanism of Phosphoramidite Activation

The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation[2][3]. The coupling step, in which a new phosphoramidite monomer is added to the 5'-hydroxyl group of the growing oligonucleotide chain, is the core chain-elongation reaction. Phosphoramidites themselves are stable but not reactive enough to couple efficiently on their own[][5]. An activator is required to protonate the diisopropylamino group of the phosphoramidite, making it a good leaving group and rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group[][5][6].

The most widely accepted mechanism involves two key functions of the activator: acting as an acid catalyst for protonation and as a nucleophilic catalyst to form a highly reactive intermediate[5][6]. For azole-type activators like 1H-tetrazole and its derivatives, the process is as follows:

  • Protonation: The acidic activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.

  • Nucleophilic Displacement: The conjugate base of the activator (e.g., the tetrazolide anion) acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine to form a highly reactive phosphoramidite-activator intermediate.

  • Coupling: The free 5'-hydroxyl group of the support-bound oligonucleotide attacks the activated phosphorus center, displacing the activator and forming the desired phosphite triester linkage[][6].

This mechanism underscores the dual importance of both the activator's acidity (pKa) and its nucleophilicity in determining the rate and efficiency of the coupling reaction.

Activation_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Displacement cluster_2 Step 3: Coupling P_amidite Nucleoside Phosphoramidite Activator_H Activator (e.g., Tetrazole) Protonated_Amidite Protonated Intermediate P_amidite->Protonated_Amidite + Activator-H+ Activator_Anion Activator Anion Reactive_Intermediate Reactive Intermediate (e.g., Tetrazolide) Protonated_Amidite->Reactive_Intermediate + Activator⁻ Leaving_Group Diisopropylamine Growing_Oligo Growing Oligo (5'-OH) Coupled_Product Phosphite Triester Linkage Reactive_Intermediate->Coupled_Product + 5'-OH

Caption: General mechanism of phosphoramidite activation by an azole-type activator.

Performance Comparison of Standard Activators

The choice of activator is a critical parameter that must be optimized based on the scale of synthesis, the sequence complexity (e.g., DNA vs. RNA, sterically hindered monomers), and cost considerations. Below is a comparison of the most prevalent activators used in modern oligonucleotide synthesis.

ActivatorpKaSolubility in AcetonitrileRecommended Coupling Time (DNA)Coupling EfficiencyKey Characteristics & Recommendations
1H-Tetrazole 4.9[7]~0.5 M[5][6]30 - 60 seconds>98%[8]The historical standard; reliable for routine DNA synthesis but has limited solubility and can be slow for sterically hindered monomers like those in RNA synthesis[6][8]. Its explosive nature also presents handling and shipping challenges[9][10].
5-Ethylthio-1H-tetrazole (ETT) 4.3[6][7]~0.75 M[6]30 - 45 seconds>99%More acidic and soluble than 1H-Tetrazole, making it a more potent activator. Often recommended for general-purpose synthesis and for moderately hindered monomers[6][11].
5-Benzylthio-1H-tetrazole (BTT) 4.1[6][7]~0.44 M[6]30 - 45 seconds>99%[8]Highly acidic and efficient, BTT is particularly effective for demanding applications like RNA synthesis, allowing for significantly reduced coupling times compared to 1H-Tetrazole[6][8].
4,5-Dicyanoimidazole (DCI) 5.2[6][11]~1.2 M[6][11]30 - 60 seconds>99%Less acidic but more nucleophilic than tetrazole derivatives. Its lower acidity minimizes the risk of premature detritylation of the monomer, making it ideal for the synthesis of very long oligonucleotides and for larger-scale reactions[5][6][11]. Its high solubility is also a significant advantage[12].
Benzimidazolium triflate (BIT) N/AHigh30 - 60 secondsHigh[8]An example of a highly effective acid/azole complex activator that can promote rapid and efficient coupling[8][13].

Note: Coupling times and efficiencies are typical values and can vary depending on the specific synthesizer, scale, sequence, and phosphoramidite chemistry used.

Experimental Protocol: Evaluating a Novel Activator

To ensure trustworthiness and reproducibility, any new candidate activator must be benchmarked against an established standard using a validated protocol. The following outlines a general workflow for assessing activator performance.

Objective: To determine the coupling efficiency and optimal coupling time for a test activator in a standard DNA synthesis cycle and compare it to a control activator (e.g., ETT).

Materials:

  • Automated DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (e.g., dT-CPG)

  • Standard DNA phosphoramidites (dA, dC, dG, dT), dissolved in anhydrous acetonitrile

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile for washing

  • Test Activator solution (prepared at a specified concentration in anhydrous acetonitrile)

  • Control Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • HPLC system with a reverse-phase oligonucleotide column for analysis

Workflow:

Experimental_Workflow start Start: Synthesize Test Oligo (e.g., a simple 10-mer dT sequence) setup Setup Synthesizer with Two Activator Lines: 1. Control Activator (e.g., ETT) 2. Test Activator start->setup synthesis_control Synthesize Control Oligo using standard coupling time (e.g., 45s) setup->synthesis_control synthesis_test Synthesize Test Oligos at varying coupling times (e.g., 30s, 45s, 60s, 90s, 120s) setup->synthesis_test cleavage Cleave and Deprotect all synthesized oligos from CPG support synthesis_control->cleavage synthesis_test->cleavage hplc Analyze Crude Product by HPLC cleavage->hplc analysis Quantify Full-Length Product vs. Truncated Species (n-1) Calculate Stepwise Coupling Efficiency hplc->analysis end End: Compare performance and determine optimal coupling time analysis->end

Caption: Workflow for benchmarking a new phosphoramidite activator.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of the test activator at various concentrations (e.g., 0.25 M, 0.5 M) in anhydrous acetonitrile. Install the test and control activator solutions on the DNA synthesizer.

  • Synthesis: Program the synthesizer to synthesize a short, simple sequence (e.g., a 10-mer poly-thymidine sequence to avoid complexities from different coupling efficiencies of A, C, and G).

    • Control Synthesis: Run one synthesis using the control activator (ETT) with its standard, optimized coupling time.

    • Test Synthesis: Run a series of syntheses using the test activator, varying the coupling time for each run (e.g., 30s, 45s, 60s, 90s, 120s).

  • Cleavage and Deprotection: After synthesis, treat the CPG support from each run with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Analysis:

    • Analyze the crude product from each synthesis by reverse-phase HPLC.

    • Integrate the peak areas corresponding to the full-length product (n) and the major failure sequence (n-1).

    • The stepwise coupling efficiency can be calculated using the formula: Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] x 100 .

  • Comparison: Plot the coupling efficiency of the test activator as a function of coupling time. Compare this to the efficiency of the control activator to determine its relative performance and identify the optimal coupling time that yields >99% efficiency.

Theoretical Evaluation of this compound

While lacking empirical data in oligonucleotide synthesis, we can infer potential properties of this compound based on its structure.

  • Acidity: As a hydrochloride salt of an amine, the compound is inherently acidic. The protonated isoindoline nitrogen would serve as a proton donor. This fulfills the first requirement of an activator: the ability to protonate the phosphoramidite. The presence of the electron-withdrawing nitro group on the benzene ring would further increase the acidity compared to unsubstituted isoindoline hydrochloride.

  • Nucleophilicity: This is the critical unknown. The established activators are azoles (tetrazole, imidazole), where the deprotonated ring system is a potent nucleophile capable of efficiently displacing the diisopropylamine to form the reactive intermediate. It is not clear whether the deprotonated 5-nitroisoindoline molecule would be a sufficiently strong nucleophile to facilitate this second, rate-determining step of activation[5]. Its nucleophilicity would likely be significantly lower than that of the azoles.

  • Steric Hindrance: The bicyclic structure of isoindoline is bulkier than the planar, five-membered rings of tetrazole or DCI. This steric bulk could potentially hinder its ability to approach the phosphorus center of the phosphoramidite, slowing down the reaction.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Nitroisoindoline hydrochloride (CAS No. 400727-69-7). As a nitro-aromatic compound and a hydrochloride salt, this chemical requires careful management to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from established chemical safety principles and regulatory guidelines. This guide is intended for drug development professionals, researchers, and scientists.

Disclaimer: This guide provides a framework for safe disposal based on the chemical's structure and data from related compounds. You are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal, as hazard information can be lot-specific.

Hazard Identification and Risk Assessment

This compound is an organic intermediate used in the synthesis of various pharmaceutical agents.[1] Its chemical structure necessitates a thorough risk assessment before any handling or disposal operations.

  • Chemical Hazards : While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally related compounds like 5-Nitroindole and Isoindoline hydrochloride indicate several potential hazards. These include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2][3][4][5] Some related nitro-aromatic compounds are also flagged for potential germ cell mutagenicity.[4]

  • Reactivity Hazards : This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these materials should be avoided to prevent uncontrolled reactions.

  • Thermal Decomposition : In the event of a fire, thermal decomposition can lead to the release of hazardous and irritating vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][4]

Pre-Disposal Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)

To ensure personnel safety, all handling and preparation for disposal of this compound must be conducted with appropriate safety measures in place.

Engineering Controls

All work involving this compound, including weighing, transferring, and preparing waste containers, should be performed inside a certified chemical fume hood.[6] This is the primary engineering control to prevent the inhalation of dust or aerosols.[5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield should be used if there is a significant splash hazard.

  • Hand Protection : Nitrile gloves are recommended.[6] However, it is critical to consult the glove manufacturer's compatibility chart to ensure the specific glove material offers adequate protection and has a suitable breakthrough time.[6]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, wear appropriate protective clothing to prevent skin exposure.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][6]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation.

  • Waste Classification : this compound and materials contaminated with it must be classified as hazardous chemical waste.[4] Disposal via sanitary sewer (drain disposal) or in regular trash is strictly prohibited.[6][8]

  • Segregation : Store hazardous waste containers holding this compound away from incompatible materials, particularly strong oxidizing agents.[2][9] Never mix incompatible waste streams in the same container.[9]

Parameter Guideline Primary Rationale
Hazard Classification Hazardous Chemical WasteHarmful if swallowed, skin/eye irritant, potential mutagenicity.[3][4]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye/skin contact and irritation.[2][4][6]
Engineering Controls Chemical Fume HoodMinimizes inhalation risk from dust or aerosols.[6]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesAvoids potential for uncontrolled or violent reactions.[2]

Step-by-Step Disposal Procedures

The following protocols detail the disposal process for various forms of waste containing this compound. All waste must be collected and managed through your institution's Environmental Health & Safety (EHS) department or an equivalent hazardous waste management group.[9][10]

Disposal of Unused or Expired Solid Chemical
  • Container Integrity : Ensure the original container is in good condition, not leaking, and the manufacturer's label is intact.[11]

  • Labeling : Attach a completed Hazardous Waste Label from your institution's EHS department to the container.[9] Clearly write the full chemical name, "this compound," and avoid abbreviations.

  • Storage : Keep the container tightly sealed and store it in a designated Satellite Accumulation Area (SAA) until pickup.[8][11]

  • Pickup Request : Arrange for a waste pickup with your EHS department.[12]

Disposal of Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
  • Collection : Place all contaminated solid waste (e.g., gloves, wipes, absorbent pads, contaminated labware) into a designated, leak-proof hazardous waste container, such as a pail lined with a heavy-duty plastic bag.[12][13][14]

  • Labeling : Affix a Hazardous Waste Label to the container. List all contents, including "Debris contaminated with this compound."

  • Storage and Pickup : Keep the container sealed when not in use and store it in the SAA.[11] Request pickup when the container is full.

Disposal of Contaminated Liquid Waste (Solutions, Reaction Mixtures)
  • Container Selection : Use a sturdy, leak-proof, and chemically compatible container with a screw-top cap.[9] Glass or plastic containers are typically suitable; avoid metal containers for acidic hydrochloride solutions.[12]

  • Labeling : Label the container with a Hazardous Waste Label from the moment the first drop of waste is added.[8] List all chemical components and their approximate percentages, including solvents and the solute "this compound."

  • Collection and Storage : Keep the container tightly capped at all times except when adding waste.[11] Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Pickup : Request a pickup from EHS when the container is approximately 90% full.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Small Spill Cleanup Protocol (<1 g or <100 mL of dilute solution)

This procedure should only be performed by trained personnel wearing the full PPE described in Section 2.2.

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : If the spill is a liquid, create a dike around the spill's edge with an inert absorbent material like vermiculite or spill pillows.[15]

  • Cleanup (Solid Spill) : Carefully sweep the solid material to avoid creating dust and place it into a labeled hazardous waste container.[14]

  • Cleanup (Liquid Spill) : Apply inert absorbent material, working from the outside in.[13][15] Once fully absorbed, scoop the residue into a labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated solid waste.[13][14]

  • Disposal : Seal the waste container, ensure it is properly labeled, and contact EHS for disposal.[13]

Large Spills or Unknown Hazards

For spills larger than can be safely managed by laboratory staff, or if the spill occurs outside of a fume hood:

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your supervisor and contact your institution's emergency response line and EHS department.[6]

  • Secure the Area : If safe to do so, close the doors to the affected area to confine any vapors. Prevent others from entering.[6]

Personnel Exposure
  • Eye Contact : Immediately flush eyes with plenty of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes, using an emergency shower if necessary. Seek medical attention.[2][6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]

  • Ingestion : Rinse the mouth with water. Call a poison center or physician for guidance. Do not induce vomiting.[3][7]

Disposal and Spill Response Workflow

The following diagram outlines the decision-making process for managing waste and responding to spills involving this compound.

G Workflow for this compound Waste & Spill Management start Material Generated (Waste or Spill) is_spill Is it a spill? start->is_spill waste_type Determine Waste Type is_spill->waste_type No spill_size Assess Spill Size & Location is_spill->spill_size Yes solid_waste Solid Waste (Expired chemical, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, mixtures) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Lined Waste Pail solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Container (in Secondary Containment) liquid_waste->collect_liquid small_spill Small & Contained Spill (<1g or <100mL) spill_size->small_spill Small large_spill Large or Uncontained Spill spill_size->large_spill Large cleanup_protocol Follow Small Spill Cleanup Protocol (Section 5.1) small_spill->cleanup_protocol emergency_protocol Follow Emergency Protocol (Section 5.2) EVACUATE & CALL EHS large_spill->emergency_protocol store_saa Store Sealed Container in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa cleanup_protocol->store_saa end_process Proper Disposal Complete emergency_protocol->end_process request_pickup Request Pickup from EHS store_saa->request_pickup request_pickup->end_process

Caption: Decision workflow for waste handling and spill response.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Nitroisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 5-Nitroisoindoline hydrochloride. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Analysis: Understanding the Risks

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[3][6]

The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach and the implementation of stringent safety measures.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. This involves a combination of engineering controls and appropriate personal gear.

Core PPE Requirements
PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles & Face ShieldSafety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[1] A face shield is recommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection.[1] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental splashes and contact.[1]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood.[1]
PPE Selection and Usage Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_risk Assess Risk of Exposure (Dust, Splash, Inhalation) start->assess_risk eye_protection Eye Protection: Safety Goggles (Mandatory) assess_risk->eye_protection All Scenarios face_protection Face Protection: Add Face Shield for Splash Risk assess_risk->face_protection Splash Potential hand_protection Hand Protection: Chemical-Resistant Gloves assess_risk->hand_protection All Scenarios body_protection Body Protection: Lab Coat assess_risk->body_protection All Scenarios respiratory_protection Respiratory Protection: Respirator for Dust/Aerosol Risk assess_risk->respiratory_protection Dust/Aerosol Potential don_ppe Don PPE in Correct Sequence eye_protection->don_ppe face_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE and Dispose of Contaminated Items handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: PPE Selection Workflow for this compound.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize the risk of exposure.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid material and avoid generating dust.

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory.[1][3]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Management and Disposal Plan

Prompt and appropriate action is critical in the event of a spill. Likewise, proper disposal is essential to ensure environmental and personnel safety.

Spill Response Protocol
  • Evacuate : Immediately evacuate personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[1]

  • Don PPE : Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste and contaminated disposable materials (e.g., gloves, wipes) in a designated, labeled, and sealed hazardous waste container.[7]

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled container.[8] Containers should not be filled to more than 75% capacity.[8]

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[7]

    • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[9]

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.